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  • Product: (R)-Morpholine-2-carbonitrile hydrochloride

Core Science & Biosynthesis

Foundational

CAS number and molecular formula for (R)-Morpholine-2-carbonitrile hydrochloride

Precision Chiral Scaffolds in Medicinal Chemistry Executive Summary (R)-Morpholine-2-carbonitrile hydrochloride (CAS: 1262409-78-8) is a high-value chiral heterocyclic building block used extensively in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Precision Chiral Scaffolds in Medicinal Chemistry

Executive Summary

(R)-Morpholine-2-carbonitrile hydrochloride (CAS: 1262409-78-8) is a high-value chiral heterocyclic building block used extensively in the synthesis of bioactive pharmaceutical ingredients (APIs). As a rigid, chiral morpholine derivative, it serves as a critical pharmacophore in the development of DPP-4 inhibitors (diabetes), cathepsin inhibitors (osteoporosis/cancer), and kinase inhibitors .

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthesis routes, quality control parameters, and safety protocols. It is designed for medicinal chemists and process engineers requiring authoritative data for drug development workflows.

Technical Specifications & Physicochemical Properties[1][2][3][4][5][6]

ParameterSpecification
Chemical Name (R)-Morpholine-2-carbonitrile hydrochloride
Synonyms (2R)-2-Cyanomorpholine HCl; (R)-2-Morpholinecarbonitrile hydrochloride
CAS Number 1262409-78-8
Molecular Formula C₅H₈N₂O[1][2][3] · HCl (C₅H₉ClN₂O)
Molecular Weight 148.59 g/mol
Physical State Off-white to pale yellow hygroscopic solid
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM
Chirality (R)-Enantiomer (Requires polarimetric verification)
Storage Inert atmosphere (N₂/Ar), Desiccated, 2–8°C
SMILES Cl.N#C[C@@H]1OCCNC1

Synthesis & Manufacturing Protocol

The synthesis of (R)-Morpholine-2-carbonitrile hydrochloride typically proceeds via the transformation of the corresponding chiral carboxylic acid or amide. The preservation of stereochemistry at the C2 position is critical.

Validated Synthetic Pathway

The most robust laboratory-scale route involves the conversion of (R)-Morpholine-2-carboxylic acid (often protected) to the primary amide, followed by dehydration to the nitrile.

Step-by-Step Protocol:
  • Esterification:

    • Precursor: (R)-Morpholine-2-carboxylic acid hydrochloride (CAS 1273577-14-2).

    • Reagents: Thionyl chloride (

      
      ), Methanol.
      
    • Conditions: Reflux for 4–6 hours.

    • Mechanism: Acid-catalyzed Fischer esterification yields the methyl ester.

  • Amidation:

    • Reagents: Methanolic Ammonia (

      
       in MeOH, 7N).
      
    • Conditions: Stir at

      
       for 12–18 hours in a sealed vessel.
      
    • Outcome: Quantitative conversion to (R)-Morpholine-2-carboxamide.

  • Dehydration (Nitrile Formation):

    • Reagents: Trifluoroacetic anhydride (TFAA) or Phosphorus oxychloride (

      
      ).
      
    • Base: Pyridine or Triethylamine (

      
      ).
      
    • Solvent: Dichloromethane (DCM) or THF.

    • Conditions:

      
       addition, stir at RT for 2–4 hours.
      
    • Purification: Aqueous workup followed by column chromatography or crystallization.

  • Salt Formation:

    • Reagents: 4M HCl in Dioxane or

      
       bubbled into ether.
      
    • Product: Precipitation of (R)-Morpholine-2-carbonitrile hydrochloride.

Reaction Pathway Diagram

SynthesisPathway Figure 1: Synthetic Pathway for (R)-Morpholine-2-carbonitrile Hydrochloride Start (R)-Morpholine-2- carboxylic acid HCl (Chiral Pool) Ester (R)-Methyl Morpholine- 2-carboxylate Start->Ester MeOH, SOCl2 Reflux Amide (R)-Morpholine- 2-carboxamide Ester->Amide NH3 / MeOH Ammonolysis NitrileBase (R)-Morpholine- 2-carbonitrile (Free Base) Amide->NitrileBase TFAA, Pyridine Dehydration FinalProduct (R)-Morpholine-2- carbonitrile HCl (Target) NitrileBase->FinalProduct HCl / Dioxane Salt Formation

Caption: Step-wise chemical transformation from the chiral acid precursor to the target nitrile salt.[3][4]

Quality Control & Characterization (CoA Parameters)

To ensure suitability for pharmaceutical applications, the following quality attributes must be verified.

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline powder
Identification 1H-NMR (DMSO-d6)Conforms to structure; characteristic peaks at

3.0–4.0 ppm (morpholine ring)
Purity (Chemical) HPLC (C18 Column)

Enantiomeric Excess (ee) Chiral HPLC

(No racemization during dehydration)
Chloride Content Titration (

)
23.0% – 25.0% (Theoretical: 23.86%)
Water Content Karl Fischer

(Hygroscopic nature requires strict control)

Critical Analytical Insight: The optical rotation


 is highly solvent-dependent. For the hydrochloride salt, measurements are typically conducted in Methanol or Water. A specific rotation range (e.g., negative or positive depending on conditions) must be established against a certified reference standard due to the potential for variable salt stoichiometry (hemihydrates).

Applications in Drug Discovery[3][10][11]

(R)-Morpholine-2-carbonitrile is a "privileged structure" in medicinal chemistry, offering specific advantages:

  • Metabolic Stability: The electron-withdrawing nitrile group lowers the

    
     of the morpholine nitrogen, potentially improving metabolic stability against oxidative metabolism.
    
  • Serine Protease Inhibition: The nitrile group can act as a "warhead," forming a reversible covalent bond with the active site serine of proteases (e.g., DPP-4, Cathepsin K).

  • Peptidomimetics: It serves as a constrained amino acid isostere, mimicking the proline turn in peptide backbones.

Key Therapeutic Areas:

  • Diabetes (Type 2): Analogues of Vildagliptin utilizing the morpholine ring.

  • Oncology: PI3K/mTOR inhibitors where the morpholine oxygen participates in critical H-bond interactions with the kinase hinge region.

Handling & Safety (GHS Classification)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.[5]
Eye Irritation H319Causes serious eye irritation.[5]
STOT-SE H335May cause respiratory irritation.[6]

Precautionary Measures:

  • Engineering Controls: Use only in a chemical fume hood.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Storage: Store under inert gas (Argon/Nitrogen) to prevent hydrolysis of the nitrile or absorption of moisture.

References

  • ChemScene. (2025). (R)-Morpholine-2-carbonitrile hydrochloride Product Specifications. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: Morpholine-2-carbonitrile hydrochloride. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: Morpholine-2-carbonitrile. Retrieved from

  • Organic Chemistry Portal. (2024). Synthesis of Morpholines and substituted derivatives. Retrieved from

  • BenchChem. (2025). Synthesis routes for morpholine-based compounds. Retrieved from

Sources

Exploratory

Understanding the morpholine ring conformation and its derivatives

Conformational Dynamics, Physicochemical Modulation, and Synthetic Utility Executive Summary This technical guide analyzes the morpholine heterocycle, a "privileged structure" in modern drug discovery.[1][2][3][4] Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Conformational Dynamics, Physicochemical Modulation, and Synthetic Utility

Executive Summary

This technical guide analyzes the morpholine heterocycle, a "privileged structure" in modern drug discovery.[1][2][3][4] Unlike rigid templates, morpholine offers a unique balance of conformational flexibility, moderate basicity, and hydrophilic character.[5] This document details the thermodynamic drivers of its conformation, its strategic use to modulate pharmacokinetic (PK) profiles, and robust protocols for its synthesis and analysis.

Conformational Analysis: The Thermodynamic Landscape

The morpholine ring (


) is not a static hexagon; it exists in a dynamic equilibrium governed by steric strain, torsional strain, and electronic effects. Understanding these dynamics is critical when designing ligands that must fit into precise enzymatic pockets.
1.1 The Chair Preference and Ring Inversion

Similar to cyclohexane, morpholine predominantly adopts a chair conformation . This conformer minimizes torsional strain (Pitzer strain) by staggering the C-H and C-heteroatom bonds.

  • Energy Minimum: The chair form is approximately 5–6 kcal/mol more stable than the twist-boat conformation.

  • Ring Flipping: The interconversion between the two chair forms (Chair-A

    
     Twist-Boat 
    
    
    
    Chair-B) requires overcoming an activation energy barrier (
    
    
    ) of roughly 10–11 kcal/mol (comparable to cyclohexane).[6] At physiological temperatures, this flip is rapid, rendering the molecule conformationally flexible unless locked by bulky substituents.
1.2 Nitrogen Pyramidal Inversion

A critical distinction from carbocycles is the nitrogen atom.[7] The nitrogen lone pair allows for pyramidal inversion , a "turning inside out" of the amine center.[7]

  • Inversion Barrier: The barrier for N-inversion in morpholine is low, approximately 6–8 kcal/mol .

  • Implication: The

    
    -substituent rapidly oscillates between axial and equatorial positions. While steric bulk generally favors the equatorial position (
    
    
    
    occupancy for large groups), the rapid inversion means the axial conformer is kinetically accessible for binding events.
1.3 Visualizing the Energy Landscape

The following diagram illustrates the conformational pathway. Note the distinct energy valleys for the chair conformers and the transition state peaks.

MorpholineConformation Chair1 Chair Conformer A (Global Minimum) TS1 Transition State (Half-Chair) Chair1->TS1 +10.8 kcal/mol N_Inv Nitrogen Inversion (Barrier ~6 kcal/mol) Chair1->N_Inv Rapid Eq. Twist Twist-Boat (Local Minimum) TS1->Twist Relaxation TS2 Transition State (Half-Chair) Twist->TS2 Activation Chair2 Chair Conformer B (Global Minimum) TS2->Chair2 Relaxation

Figure 1: Conformational energy landscape of the morpholine ring, highlighting the high-energy ring flip pathway versus the low-energy nitrogen inversion pathway.

Physicochemical Properties & Pharmacokinetics[2][4][5][8][9][10][11]

Morpholine is frequently employed to "rescue" lead compounds with poor solubility or high lipophilicity.

2.1 Basicity Modulation (The Inductive Effect)

Replacing a methylene group in piperidine with an oxygen atom (to form morpholine) significantly alters the electronic environment of the nitrogen.

  • Mechanism: The oxygen atom exerts a strong electron-withdrawing inductive effect (-I) through the

    
    -framework.[8] This reduces the electron density available on the nitrogen lone pair, lowering its basicity.[9][10]
    
  • Result: Morpholine is a weaker base (pKa ~8.3) compared to piperidine (pKa ~11.2).[8] This is advantageous in drug design because it ensures a fraction of the drug remains un-ionized at physiological pH (7.4), facilitating membrane permeability while still retaining enough ionization for solubility.

2.2 Comparative Data Table
PropertyMorpholinePiperidinePiperazineImpact on Drug Design
Structure 1-oxa-4-azacyclohexaneAzacyclohexane1,4-diazacyclohexane--
pKa (Conj. Acid) ~8.33~11.22~9.8 (N1), ~5.6 (N2)Morpholine is less likely to be trapped in lysosomes (lysosomotropism).
LogP (Lipophilicity) -0.860.84-1.17Morpholine lowers LogP, improving water solubility.
H-Bond Acceptors 2 (N, O)1 (N)2 (N, N)Ether oxygen acts as a weak H-bond acceptor, aiding solubility.
Metabolic Stability ModerateLowModerateMorpholine resists oxidation better than piperidine but can undergo ring opening.
Synthetic Strategies

Incorporating the morpholine ring into a scaffold usually follows one of two paths: de novo ring construction or coupling of a pre-formed morpholine.

3.1 Pathway A: Nucleophilic Substitution (

)

The classical approach involves the reaction of a primary amine (or aniline) with bis(2-chloroethyl) ether.

  • Conditions: Basic conditions (e.g.,

    
    , DMF, heat).
    
  • Utility: Best for simple N-alkyl morpholines.

3.2 Pathway B: Buchwald-Hartwig Amination

For medicinal chemistry, attaching morpholine to an aromatic ring (N-arylation) is the most common requirement.

  • Catalyst: Palladium (Pd) sources (e.g.,

    
    ) with phosphine ligands (e.g., BINAP, Xantphos).
    
  • Mechanism: Oxidative addition of Pd to the aryl halide

    
     Amine coordination 
    
    
    
    Reductive elimination.
  • Advantage: High tolerance for functional groups; essential for convergent synthesis.

SynthesisPathways ArylHalide Aryl Halide (Ar-X) Catalyst Pd-Catalyst / Ligand (Buchwald-Hartwig) ArylHalide->Catalyst Morpholine Morpholine (Free Base) Morpholine->Catalyst Complex Pd-Amido Complex Catalyst->Complex Oxidative Addition & Coordination Base Base (NaOtBu) Base->Complex Deprotonation Product N-Aryl Morpholine Complex->Product Reductive Elimination

Figure 2: The Buchwald-Hartwig cross-coupling pathway for synthesizing N-aryl morpholines.

Experimental Protocols
4.1 Protocol: Conformational Analysis via Variable Temperature (VT) NMR

To distinguish between a locked conformation and rapid averaging, VT-NMR is the gold standard.

Objective: Determine the coalescence temperature (


) and calculate the free energy of activation (

) for ring inversion.

Materials:

  • 500 MHz (or higher) NMR Spectrometer.[11][12]

  • Solvent: Deuterated Toluene (

    
    ) or 
    
    
    
    (depending on solubility and temp range).
  • Sample: 10-20 mg morpholine derivative.

Workflow:

  • Ambient Scan: Acquire a standard

    
    -NMR at 298 K. Note the chemical shift of the axial and equatorial protons. If the ring is flipping rapidly, these will appear as a single averaged signal or broad peak.
    
  • Cooling Phase: Lower the probe temperature in 10 K decrements (e.g., 298 K

    
     288 K 
    
    
    
    ...
    
    
    200 K).
  • Shimming: Critical step. Re-shim the magnet at every temperature step to prevent line broadening artifacts.

  • Observation: As temperature drops, the averaged peak will broaden and eventually split (decoalesce) into distinct axial and equatorial signals.

  • Calculation: Use the Gutowsky-Holm equation at the coalescence temperature (

    
    ):
    
    
    
    
    Where
    
    
    is the frequency difference (Hz) between the resolved signals at the slow exchange limit.
4.2 Protocol: Synthesis of N-(4-nitrophenyl)morpholine

A self-validating test reaction for N-arylation.

  • Charge: In a dry Schlenk tube, add 4-fluoronitrobenzene (1.0 eq), morpholine (1.2 eq), and

    
     (2.0 eq).
    
  • Solvent: Add anhydrous DMF (0.5 M concentration relative to substrate).

  • Reaction: Heat to 80°C under

    
     atmosphere for 4 hours. The yellow reaction mixture will darken.
    
  • Validation (TLC): Spot reaction mix vs. starting material (30% EtOAc/Hexane). The product is more polar than the starting nitrobenzene but less polar than the morpholine.

  • Workup: Pour into ice water. The product precipitates as a yellow solid. Filter, wash with water, and dry.

  • Purity Check:

    
    -NMR in 
    
    
    
    . Look for the characteristic AA'BB' system of the aromatic ring and the two triplets (approx 3.8 ppm and 3.3 ppm) for the morpholine ring.
Case Studies in Drug Discovery
5.1 Linezolid (Zyvox)
  • Role of Morpholine: The morpholine ring in Linezolid is not just a solubilizing group; it is critical for the molecule's orientation within the bacterial ribosome (50S subunit).

  • Structure-Activity: The fluorine atom on the central phenyl ring forces the morpholine into a specific twist relative to the core, optimizing binding interactions.

5.2 Gefitinib (Iressa)
  • Role of Morpholine: Attached to the quinazoline core via a propoxy linker.

  • Function: The morpholine nitrogen provides a solvent-exposed solubilizing handle. Its pKa allows it to form salts, drastically improving oral bioavailability compared to purely lipophilic analogs.

References
  • Morpholine as a Privileged Structure: Kour, R., et al. "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity."[1][2][3][4][13] Chemical Biology & Drug Design, 2019.[4]

  • Conformational Analysis (Chair/Boat Energies)
  • Nitrogen Inversion Barriers: Anderson, J. E. "Nitrogen Inversion in Amines and Heterocycles." Annual Reports on NMR Spectroscopy, 1974.

  • Metabolic Stability Comparison: Testa, B., & Kramer, S. D. "The Biochemistry of Drug Metabolism – An Introduction." Chemistry & Biodiversity, 2007. (Source for morpholine vs piperidine metabolic pathways).[9][14]

  • Buchwald-Hartwig Amination Protocols: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

Sources

Foundational

Technical Guide: IUPAC Nomenclature for Substituted Morpholine Compounds

[1][2] Executive Summary Morpholine (1,4-oxazinane) is a pharmacophore of immense strategic value in medicinal chemistry.[1][2] Its ability to modulate lipophilicity (LogP) while functioning as a hydrogen bond acceptor m...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Morpholine (1,4-oxazinane) is a pharmacophore of immense strategic value in medicinal chemistry.[1][2] Its ability to modulate lipophilicity (LogP) while functioning as a hydrogen bond acceptor makes it a staple in optimization campaigns for metabolic stability and solubility.[2] However, the nomenclature of substituted morpholines often generates ambiguity in patent literature and regulatory filings due to conflicting prioritization between the oxygen and nitrogen heteroatoms.

This guide provides a definitive, algorithmic protocol for naming substituted morpholines according to the IUPAC Nomenclature of Organic Chemistry (Blue Book P-25.2.2.4) . It moves beyond rote memorization to explain the causality of the rules, ensuring researchers can generate self-validating names for complex NCEs (New Chemical Entities).

The Core Directive: Causality in Numbering

The most frequent error in morpholine nomenclature is the misassignment of locants (position numbers). To eliminate this, one must understand the Hantzsch-Widman priority system, which governs heterocyclic numbering.

The Oxygen Supremacy Rule

In heterocycles containing multiple heteroatoms, priority is assigned based on the group number in the periodic table.

  • Oxygen (Group 16) takes precedence over Nitrogen (Group 15) .[2]

  • Result: The oxygen atom is always position 1 .

  • Numbering Direction: Numbering proceeds towards the nitrogen atom to give it the lowest possible locant. Consequently, Nitrogen is always position 4 .

Critical Note: This rule is invariant. Even if a high-priority functional group (e.g., a ketone) is attached to carbon 2 or 3, the ring numbering is fixed by the heteroatoms.

Systematic vs. Retained Names
  • Retained Name: Morpholine (Preferred for general pharma use).[1][2]

  • Systematic Name: 1,4-Oxazinane (Used in purely theoretical contexts).[1][2]

  • Recommendation: Use "Morpholine" for all IND/NDA filings to maintain consistency with global patent databases.[1][2]

Nomenclature Protocol: The Decision Algorithm

To ensure reproducibility, follow this logic flow when naming any morpholine-containing compound.

Workflow Diagram

The following decision tree illustrates the logic for determining whether the morpholine ring is the "Parent" or a "Substituent."

MorpholineNaming Start Start: Analyze Molecule CheckPrincipal Identify Principal Functional Group (PFG) Start->CheckPrincipal IsPFGonRing Is PFG directly on the Morpholine Ring? CheckPrincipal->IsPFGonRing ParentMorph Parent = Morpholine IsPFGonRing->ParentMorph Yes (or only Alkyl/Halo) SubstMorph Parent = External Chain/Ring Morpholine is a Substituent IsPFGonRing->SubstMorph No (PFG is external) Numbering Fixed Numbering: O=1, N=4 ParentMorph->Numbering Substituents List Substituents Alphabetically (e.g., 2-methyl, 4-ethyl) Numbering->Substituents Stereo Assign Stereochemistry (CIP Priority: R/S) Substituents->Stereo NamingSubst Name as 'Morpholin-4-yl' (N-linked) or 'Morpholin-2-yl' (C-linked) SubstMorph->NamingSubst NamingSubst->Stereo FinalName Assemble Final Name Stereo->FinalName

Figure 1: Logical workflow for determining the parent structure and naming convention for morpholine derivatives.

Detailed Methodology

Scenario A: Morpholine as the Parent

This occurs when the morpholine ring carries the principal functional group or when the molecule is comprised only of the ring and lower-priority alkyl/halo substituents.

Protocol:

  • Anchor: Oxygen is locant 1 .[1][2][3]

  • Direction: Number towards Nitrogen (4 ).

  • Tie-Breaking: If substituents are present on C2/C6 or C3/C5, number to give the lowest locant set to the substituents after fixing O=1 and N=4.

Example:

  • Structure: A morpholine ring with a methyl group next to the oxygen.[3][4][5]

  • Analysis: The methyl is at position 2 or 6. We choose 2 to give the lower number.[6]

  • Name: 2-Methylmorpholine.

Scenario B: Morpholine as a Substituent

In drug discovery, the morpholine ring is frequently attached to a larger scaffold (e.g., a quinoline or phenyl ring). Here, the morpholine is a substituent.[7]

Naming Conventions:

  • N-Linked (Most Common): If attached via the nitrogen, the radical is morpholin-4-yl.[1][2]

    • Note: Older literature may use "morpholino," but morpholin-4-yl is the IUPAC preferred format for precision.[1][2]

  • C-Linked: If attached via a carbon, specify the locant (e.g., morpholin-2-yl).[1][2]

Stereochemistry: The R/S System

While cis/trans is acceptable for simple disubstituted rings, regulatory bodies (FDA/EMA) require absolute configuration using the Cahn-Ingold-Prelog (CIP) system (R/S) for chiral drugs.[1][2]

Mechanistic Step-by-Step:

  • Identify Chiral Center: Usually C2 or C3.[1][2]

  • Assign Priorities:

    • Look at the atoms directly attached to the chiral center.

    • O > N > C > H .

  • Trace Path: Determine clockwise (R) or counter-clockwise (S).[1][2]

Data Table: Common Substituent Priorities (CIP)

Group Priority Ranking Reason
-OR (Alkoxy) 1 (High) Oxygen atomic number (8)
-NR2 (Amino) 2 Nitrogen atomic number (7)
-CR3 (Alkyl) 3 Carbon atomic number (6)

| -H (Hydrogen) | 4 (Low) | Lowest atomic mass |[1][2]

Case Studies in Drug Nomenclature

To validate this protocol, we analyze the nomenclature of known pharmaceutical agents.

Case Study 1: Linezolid Intermediate

Context: Linezolid contains a morpholine ring attached to a phenyl group.[2]

  • Structure: A fluorine-substituted phenyl ring attached to the Nitrogen of the morpholine.[1]

  • Analysis: The phenyl ring (benzene) is the parent because it acts as the linker to the oxazolidinone core.

  • Morpholine Role: Substituent.

  • Connection: N-linked.

  • Fragment Name: (3-fluoro-4-(morpholin-4-yl)phenyl)...

Case Study 2: 2-Substituted Morpholine (Chiral)

Context: A morpholine ring with a hydroxymethyl group at C2.[2][3]

  • Structure: Morpholine ring with -CH2OH at position 2.[1][2]

  • Priority: Alcohol (-OH) is the principal functional group.[1][2] However, since it is on a side chain (-CH2-), the ring is often treated as the parent in common nomenclature, OR the methanol is the parent.

  • Strict IUPAC: Morpholin-2-ylmethanol.[1][2]

    • Logic: Methanol is the parent (contains the OH). Morpholine is the substituent attached at its C2 position.

  • Stereochemistry: If the C2 bond projects forward (wedge).

    • Name: (2R)-Morpholin-2-ylmethanol (Assuming standard priorities).

References

  • IUPAC Nomenclature of Organic Chemistry (Blue Book) . P-25.2.2.4 - Heterocyclic Rings. International Union of Pure and Applied Chemistry.[6][8][9][10] [Link][10]

  • IUPAC Recommendations 2013 . P-62 - Priority of Functional Groups. [Link][1][2]

  • PubChem Compound Summary . Morpholine (CID 8083).[1][2] National Center for Biotechnology Information.[1][2] [Link]

  • DrugBank Online . Linezolid (DB00601). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: (R)-Morpholine-2-carbonitrile Hydrochloride in Chiral Drug Synthesis

Abstract & Strategic Utility (R)-Morpholine-2-carbonitrile hydrochloride (CAS: 1262409-78-8) is a high-value chiral building block employed in the synthesis of next-generation enzyme inhibitors (e.g., DPP-4, Cathepsin K)...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Utility

(R)-Morpholine-2-carbonitrile hydrochloride (CAS: 1262409-78-8) is a high-value chiral building block employed in the synthesis of next-generation enzyme inhibitors (e.g., DPP-4, Cathepsin K) and CNS-active agents.

Unlike its piperidine analogues, the morpholine scaffold lowers lipophilicity (


), improving metabolic stability and reducing off-target toxicity. The C2-nitrile group acts as a versatile "masked" functionality, allowing divergent synthesis into chiral amino acids , diamines , and heterocycles  (e.g., tetrazoles, imidazoles) while maintaining the critical stereochemical configuration.
Key Chemical Profile
PropertySpecification
Chemical Name (R)-Morpholine-2-carbonitrile hydrochloride
CAS Number 1262409-78-8
Molecular Weight 148.59 g/mol
Appearance White to off-white hygroscopic solid
Stereochemistry (R)-enantiomer (Check ee% prior to use; typically >97%)
Storage 2-8°C, under Inert Gas (Argon/Nitrogen)
Solubility Soluble in Water, Methanol, DMSO

Synthetic Versatility & Divergent Pathways

The utility of (R)-Morpholine-2-carbonitrile lies in its ability to serve as a linchpin intermediate. The following decision tree illustrates the primary synthetic pathways available to the medicinal chemist.

MorpholinePathways Start (R)-Morpholine-2-CN (HCl Salt) Protect N-Protection (Boc/Cbz) Start->Protect Step 1 (Recommended) Acid (R)-Morpholine-2-carboxylic acid (Amino Acid Isostere) Start->Acid 6M HCl, Reflux (Direct Route) Diamine (R)-2-(Aminomethyl)morpholine (Diamine Scaffold) Protect->Diamine H2, Raney Ni or BH3·DMS Heterocycle (R)-2-(1H-Tetrazol-5-yl)morpholine (Bioisostere of -COOH) Protect->Heterocycle NaN3, ZnBr2 Ester Methyl Ester (Pinner Reaction) Protect->Ester MeOH, HCl (g) Ester->Acid Mild Hydrolysis

Figure 1: Divergent synthetic pathways from the parent nitrile. N-protection is recommended as a first step to prevent side reactions involving the secondary amine.

Experimental Protocols

Critical Precaution: Stereochemical Integrity

The


-proton at the C2 position is acidic due to the electron-withdrawing nitrile group. Avoid strong bases  (e.g., NaH, LDA) and high temperatures in basic media, as these conditions promote racemization via an enolate-like intermediate. Acidic conditions are preferred for hydrolysis.
Protocol A: N-Protection (Preparation of (R)-tert-butyl 2-cyanomorpholine-4-carboxylate)

Rationale: Protecting the secondary amine is crucial before manipulating the nitrile to prevent self-polymerization or interference during reduction/hydrolysis.

Reagents: (R)-Morpholine-2-carbonitrile HCl (1.0 eq),


 (1.1 eq), 

(2.5 eq), DCM (10 vol).
  • Setup: Charge a round-bottom flask with (R)-Morpholine-2-carbonitrile HCl and Dichloromethane (DCM). Cool to 0°C under

    
    .
    
  • Neutralization: Add Triethylamine (

    
    ) dropwise. The slurry will clear as the free base forms.
    
  • Addition: Add Di-tert-butyl dicarbonate (

    
    ) dissolved in minimal DCM dropwise over 15 minutes.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (stain with Ninhydrin or PMA; nitrile is not UV active, but the Boc group aids visualization).

  • Workup: Wash with 1M citric acid (to remove excess amine), saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate.
  • Yield: Expect >90% yield of a white solid or viscous oil.

Protocol B: Pinner Synthesis of Methyl Ester (Chiral Preservation Method)

Rationale: Direct hydrolysis to the acid in water can be difficult to isolate due to the zwitterionic nature of the product. Converting to the ester via the Pinner reaction is cleaner and preserves chirality.

Reagents: (R)-N-Boc-2-cyanomorpholine (from Protocol A), Methanol (anhydrous), HCl gas (or Acetyl Chloride).

  • Generation of HCl/MeOH: Cool anhydrous Methanol (20 vol) to 0°C. Dropwise add Acetyl Chloride (3.0 eq) to generate anhydrous HCl in situ. (Alternatively, bubble dry HCl gas).

  • Addition: Add the N-Boc nitrile substrate to the acidic solution.

    • Note: Strong acid may cleave the Boc group. If the Boc group is required in the final product, use milder conditions (e.g., TMSCl/MeOH) or re-protect after ester formation. This protocol assumes simultaneous Boc-deprotection and Pinner reaction to form the Morpholine-2-methyl ester HCl salt .

  • Imidate Formation: Stir at 0°C to RT for 12–24 hours. The intermediate imidate forms first.

  • Hydrolysis: Add water (1.0 eq) carefully to the reaction mixture and stir for 1 hour to convert the imidate to the ester.

  • Isolation: Concentrate in vacuo. The product is the hydrochloride salt of the methyl ester.

Protocol C: Reduction to (R)-2-(Aminomethyl)morpholine (Diamine Synthesis)

Rationale: This diamine motif is a privileged scaffold in CNS drug discovery.

Reagents: (R)-N-Boc-2-cyanomorpholine, Raney Nickel (catalytic), Hydrogen (50 psi), Methanol/Ammonia.

  • Safety: Raney Nickel is pyrophoric. Handle under water/inert gas.

  • Solvent System: Dissolve substrate in Methanol saturated with Ammonia (7M

    
     in MeOH). The ammonia suppresses the formation of secondary amines (dimerization).
    
  • Hydrogenation: Transfer to a Parr shaker or autoclave. Add washed Raney Nickel (approx 20 wt%). Pressurize with

    
     to 50 psi.
    
  • Reaction: Shake at RT for 12 hours.

  • Filtration: Filter through a celite pad (keep wet to prevent fire hazard).

  • Purification: Concentrate filtrate. The N-Boc protected diamine is usually pure enough for the next step. If necessary, purify via amine-functionalized silica gel.

Handling & Stability Guide

Racemization Risk Workflow

The following diagram details the logic for maintaining enantiomeric excess (%ee).

RacemizationRisk Risk Risk: Alpha-Proton Acidity Condition Reaction Condition Check Risk->Condition Safe Acidic Media (HCl, H2SO4) Maintains %ee Condition->Safe pH < 7 Danger Strong Base (NaH, KOtBu) High Risk of Racemization Condition->Danger pH > 12 Mitigation Use Non-Nucleophilic Bases (DIPEA) at Low Temp (<0°C) Danger->Mitigation If Base Required

Figure 2: Decision matrix for preserving stereochemistry during processing.

Storage & Safety
  • Hygroscopicity: The HCl salt absorbs atmospheric moisture rapidly, leading to clumping and hydrolysis over time. Store in a desiccator.

  • Cyanide Risk: While the nitrile group is stable, combustion or strong oxidative conditions can release toxic gases (

    
    , 
    
    
    
    ).
  • Analysis: Monitor enantiomeric purity using Chiral HPLC (Column: Chiralpak IC or AD-H; Mobile Phase: Hexane/IPA/DEA).

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 54743286, Morpholine-2-carbonitrile.
    • Source:

  • Morpholine Scaffolds in Medicinal Chemistry

    • Kourounakis, A. P., et al. "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules." Med.[1] Res. Rev. 2020; 40(2): 709-752.

    • Source:

  • Nitrile Chemistry & Pinner Reaction

    • Organic Chemistry Portal.
    • Source:

  • Racemization of Chiral Nitriles

    • Gavin, D. P., et al.

      
      -Amino Nitriles." J. Org.[2] Chem.
      
    • Note: General principle reference for alpha-proton acidity in nitriles.
    • Source:

Sources

Application

Application Note: (R)-Morpholine-2-carbonitrile Hydrochloride in Medicinal Chemistry

[1] Executive Summary (R)-Morpholine-2-carbonitrile hydrochloride is a high-value chiral building block utilized primarily in the design of cysteine protease inhibitors and as a precursor for chiral diamine linkers . Its...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

(R)-Morpholine-2-carbonitrile hydrochloride is a high-value chiral building block utilized primarily in the design of cysteine protease inhibitors and as a precursor for chiral diamine linkers . Its structural uniqueness lies in the specific (R)-stereochemistry combined with the nitrile functionality, which serves a dual purpose: it can act as a reversible covalent "warhead" for enzymes (e.g., Cathepsin K/S, DPP-4) or as a versatile synthetic handle for reduction to primary amines.

This guide provides validated protocols for handling, coupling, and transforming this intermediate, ensuring high enantiomeric retention and yield.

Chemical Profile & Handling Strategy

Physical Properties[1]
  • Appearance: White to off-white hygroscopic solid.

  • Molecular Weight: 148.59 g/mol .[1][2][3]

  • Solubility: Highly soluble in water, DMSO, and Methanol. Sparingly soluble in DCM/Ether.

  • Stability: The hydrochloride salt stabilizes the morpholine amine, preventing oxidation. The nitrile group is stable under acidic conditions but susceptible to hydrolysis in strong aqueous base.

Handling Protocol (Critical)

The Challenge: As a hydrochloride salt, this compound is hygroscopic. Moisture absorption leads to "clumping," weighing errors, and potential hydrolysis of the nitrile to the amide/acid over prolonged storage.

The Solution (Standard Operating Procedure):

  • Storage: Store at -20°C under Argon or Nitrogen.

  • Weighing: Allow the vial to warm to room temperature before opening to prevent condensation. Weigh quickly in a dehumidified environment or glovebox if possible.

  • Free-Basing (In-situ): For organic reactions (e.g., amide coupling), do not pre-freebase and store. Add the salt directly to the reaction mixture and liberate the amine in situ using a tertiary base (DIPEA or NMM).

Application A: The Nitrile "Warhead" (Protease Inhibition)[5][6][7][8][9]

Strategic Rationale

In medicinal chemistry, nitriles are privileged "warheads" for cysteine proteases. Unlike irreversible epoxides or halomethyl ketones, nitriles form a reversible thioimidate adduct with the active site cysteine. This reversibility reduces off-target toxicity (immunogenicity).

(R)-Morpholine-2-carbonitrile is particularly valuable because the morpholine ring improves metabolic stability and aqueous solubility compared to carbocyclic analogs.

Mechanism of Action

The diagram below illustrates the reversible covalent inhibition mechanism.

WarheadMechanism Enzyme Cysteine Protease (Active Site Cys-SH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + Ligand Inhibitor (R)-Morpholine-2-CN (Inhibitor) Inhibitor->Complex Adduct Thioimidate Adduct (Covalent Inhibition) Complex->Adduct Nucleophilic Attack (Cys-S- on Nitrile C) Adduct->Complex Reversible (Slow Off-rate)

Figure 1: Mechanism of reversible covalent inhibition. The nitrile carbon is attacked by the enzyme's catalytic cysteine, forming a stable but reversible thioimidate complex.

Protocol: Peptide Coupling (Warhead Installation)

This protocol describes coupling the (R)-Morpholine-2-carbonitrile HCl to a carboxylic acid (e.g., a P2-P3 peptide fragment) to generate a bioactive inhibitor.

Reagents:

  • Carboxylic Acid Partner (1.0 equiv)

  • (R)-Morpholine-2-carbonitrile HCl (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (Anhydrous, 0.1 M concentration)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask, dissolve the Carboxylic Acid and HATU in anhydrous DMF under Nitrogen. Stir for 5 minutes at 0°C.

    • Expert Insight: Pre-activation ensures the active ester forms before the amine is introduced, reducing racemization risk.

  • Amine Addition: Add (R)-Morpholine-2-carbonitrile HCl as a solid in one portion.

  • Base Addition: Immediately add DIPEA dropwise.

    • Observation: The solution may turn slightly yellow. The DIPEA neutralizes the HCl, freeing the morpholine amine to react.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Look for M+H of product).

  • Workup (Critical for Nitriles):

    • Dilute with Ethyl Acetate.

    • Wash with saturated NaHCO₃ (2x) and Brine (1x).

    • Avoid: Do not wash with strong acid (1M HCl) for prolonged periods, as this may hydrolyze the nitrile if the workup is slow. Use 5% Citric Acid if acidic wash is necessary, and work quickly.

  • Purification: Flash chromatography (typically MeOH/DCM gradients).

Application B: Chiral Building Block (Synthesis of Diamines)

Strategic Rationale

The nitrile group is a "masked" primary amine. Reducing (R)-Morpholine-2-carbonitrile yields (R)-(2-aminomethyl)morpholine . This chiral diamine is a critical linker in fragment-based drug discovery, allowing the connection of two pharmacophores with defined stereochemical vectoring.

Synthetic Workflow

The following diagram outlines the divergent utility of the intermediate.

SyntheticWorkflow Start (R)-Morpholine-2-CN HCl (Starting Material) PathA Path A: Amide Coupling (Protease Inhibitors) Start->PathA R-COOH / HATU PathB Path B: Reduction (Chiral Diamines) Start->PathB LAH or H2/Raney Ni PathC Path C: Pinner Reaction (Imidates/Amidines) Start->PathC HCl / MeOH ProductA Amide-Linked Warhead PathA->ProductA ProductB (R)-2-(Aminomethyl)morpholine PathB->ProductB ProductC Morpholine Amidine PathC->ProductC

Figure 2: Synthetic divergence. Path B is the primary route for generating chiral diamine linkers.

Protocol: Selective Reduction to Diamine

Objective: Reduce the nitrile to a primary amine without racemizing the chiral center. Method: Lithium Aluminum Hydride (LAH) Reduction.

Safety Warning: LAH is pyrophoric. Reacts violently with water. Use bone-dry glassware and inert atmosphere.

Reagents:

  • (R)-Morpholine-2-carbonitrile HCl (1.0 equiv)

  • LAH (Pellets or solution in THF) (4.0 equiv)

  • Anhydrous THF (0.2 M)

Step-by-Step Methodology:

  • Preparation: Place (R)-Morpholine-2-carbonitrile HCl in a dry flask under Argon. Add anhydrous THF. Cool to 0°C.[4]

    • Note: The salt will likely form a suspension.

  • Neutralization (In-situ): Carefully add 1.0 equiv of NaH (60% dispersion) to neutralize the HCl salt. Stir for 15 min. (Gas evolution H₂ will occur).

    • Expert Insight: Neutralizing the HCl first prevents the consumption of LAH by the acid, ensuring accurate stoichiometry for the reduction.

  • Reduction: Add LAH portion-wise (or dropwise if solution) at 0°C.

  • Reflux: Warm to RT, then heat to reflux (65°C) for 3–6 hours.

  • Quench (Fieser Method): Cool to 0°C.

    • Add water (x mL = grams of LAH).

    • Add 15% NaOH (x mL).

    • Add water (3x mL).

  • Isolation: Stir until a white granular precipitate forms. Filter through Celite. The filtrate contains the crude diamine.

  • Purification: The product is a polar amine. Purify via amine-functionalized silica or distill under reduced pressure.

Analytical Validation (QC)

To ensure the integrity of your medicinal chemistry campaigns, the following QC parameters are mandatory:

TestMethodAcceptance CriteriaPurpose
Purity HPLC (C18, 0.1% TFA)> 97% AreaConfirm chemical purity.
Chiral Purity Chiral HPLC (Chiralpak IA/IC)> 98% eeConfirm no racemization occurred during synthesis.
Identity 1H NMR (D₂O or DMSO-d6)Matches StandardVerify structure and salt stoichiometry.
Water Content Karl Fischer< 1.0%Critical for accurate weighing (hygroscopic).

Chiral HPLC Conditions (Reference):

  • Column: Chiralpak IC (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Hexane : Ethanol : Diethylamine (80 : 20 : 0.1)

  • Flow Rate: 1.0 mL/min

  • Detection: UV 210 nm

References

  • Falgueyret, J. P., et al. (2001). "Novel, non-peptidic cysteine protease inhibitors." Journal of Medicinal Chemistry, 44(1), 94-104.

  • Oballa, R. M., et al. (2007). "Development of a highly potent, selective, and reversible cathepsin K inhibitor." Bioorganic & Medicinal Chemistry Letters, 17(4), 998-1002.

  • Greenspan, P. D., et al. (2001). "Identification of dipeptidyl nitriles as potent and selective inhibitors of cathepsin K." Journal of Medicinal Chemistry, 44(26), 4524-4534.

  • Ambeed. (2023). "(R)-Morpholine-2-carbonitrile hydrochloride Safety Data Sheet."

  • Merck KGaA. (2023). "Sigma-Aldrich Product Specification: (R)-Morpholine-2-carbonitrile hydrochloride."[2]

Sources

Method

Application Note: The Morpholine Scaffold in Kinase Inhibitor Synthesis: A Guide to Strategy, Synthesis, and Application

Abstract The morpholine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged pharmacophore for its profound impact on the biological activity and pharmacokinetic profiles of therapeutic agents....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The morpholine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged pharmacophore for its profound impact on the biological activity and pharmacokinetic profiles of therapeutic agents.[1][2] In the realm of kinase inhibitor development, its role is particularly significant. The morpholine moiety's ability to act as a bioisostere for other cyclic amines, coupled with the hydrogen bond accepting capacity of its oxygen atom, makes it an ideal hinge-binding motif for the ATP-binding pocket of many kinases.[3] Furthermore, its incorporation frequently enhances critical drug-like properties, including aqueous solubility, metabolic stability, and cell permeability, contributing to improved oral bioavailability.[4][5] This guide provides an in-depth exploration of the strategic importance of morpholine derivatives in kinase inhibitor design. We will examine case studies of FDA-approved drugs, detail robust synthetic protocols for the incorporation of the morpholine scaffold, and discuss advanced strategies for modulating kinase selectivity and developing next-generation therapeutics.

Introduction: The Privileged Role of the Morpholine Moiety in Kinase Inhibition

Protein kinases, which regulate the majority of cellular pathways, have become one of the most important classes of drug targets, particularly in oncology. The design of small molecules that can selectively inhibit specific kinases is a central focus of drug discovery. The morpholine heterocycle has emerged as a uniquely advantageous structural component in this endeavor.[6]

Its value stems from a combination of factors:

  • Enhanced Potency through Hinge-Binding: The ATP-binding site of most kinases features a "hinge region" that forms critical hydrogen bonds with ATP. The ether oxygen of the morpholine ring is an excellent hydrogen bond acceptor, allowing it to mimic this interaction and anchor the inhibitor within the active site. This was famously demonstrated in early PI3K inhibitors like LY294002 and remains a key interaction in many modern kinase drugs.[3]

  • Improved Pharmacokinetics (ADME Properties): The morpholine ring's polarity and chemical stability positively influence the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate. Its presence typically increases aqueous solubility without significantly increasing lipophilicity, a balance that is crucial for good oral bioavailability.[4][5]

  • Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can increase the half-life of a drug.[2]

  • Versatile Synthetic Handle: From a chemical synthesis perspective, morpholine is a readily available and inexpensive building block that can be incorporated into target molecules through a variety of reliable and scalable chemical reactions.[4][7][8]

The following diagram illustrates the conceptual interaction of a morpholine-containing inhibitor with the kinase hinge region.

G cluster_0 Kinase ATP Binding Pocket cluster_1 Morpholine-Containing Inhibitor hinge Hinge Region (e.g., Val, Ala, Leu) gatekeeper Gatekeeper Residue pocket Hydrophobic Pocket inhibitor_core Core Scaffold (e.g., Pyrimidine, Quinazoline) morpholine Morpholine Ring inhibitor_core->morpholine C-N bond substituent Substituent for Selectivity/Potency morpholine->hinge H-Bond (Morpholine Oxygen) substituent->pocket Hydrophobic Interaction

Caption: Morpholine inhibitor binding to a kinase active site.

Section 1: The Morpholine Pharmacophore in Action: Case Studies

The utility of the morpholine scaffold is validated by its presence in numerous approved and clinical-stage kinase inhibitors. These examples demonstrate the versatility of the moiety in targeting different kinases and improving drug properties.

Inhibitor NameTarget Kinase(s)Role of the Morpholine MoietyRepresentative IC50
Gefitinib EGFRIntroduced to enhance aqueous solubility and oral bioavailability.[9]EGFR: 20.72 nM[10]
LY294002 Pan-PI3K, PIKKsThe archetypal PI3K inhibitor; the morpholine oxygen forms a critical H-bond with the hinge region.[3]PI3Kα: 1.4 µM[3]
MLi-2 LRRK2A 2,5-dimethylmorpholine ring contributes to high potency, selectivity, and brain permeability.[11][12]LRRK2: 0.76 nM[11][12]
Pexidartinib CSF-1R, c-Kit, FLT3Part of the core structure contributing to the overall binding and pharmacological profile.[]CSF-1R: 13 nM[9]
Binimetinib MEK1/2Incorporated into the structure to achieve desired potency and pharmacokinetic properties.[]MEK1/2: 12 nM[]

Section 2: Synthetic Strategies for Incorporating the Morpholine Moiety

The straightforward chemistry of morpholine allows for its incorporation using several robust and scalable methods. The choice of strategy often depends on the nature of the core scaffold and the desired point of attachment.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr)

Causality and Rationale: This is the most common and efficient method for attaching morpholine to the electron-deficient heterocyclic scaffolds (e.g., pyrimidines, triazines, quinazolines) that are prevalent in kinase inhibitors. The reaction proceeds readily when the aromatic ring is activated by electron-withdrawing groups and contains a suitable leaving group, such as a halogen.

The following diagram outlines the general workflow for this synthetic strategy.

G start Start Materials: - Activated Heterocycle (Ar-Cl) - Morpholine reaction SNAr Reaction Solvent: e.g., NMP, DMF, or alcohol Base: e.g., DIPEA, K2CO3 Heat (optional) start->reaction workup Aqueous Workup - Dilute with water - Extract with organic solvent (e.g., EtOAc) - Wash with brine reaction->workup purification Purification - Dry organic layer (Na2SO4) - Concentrate in vacuo - Column Chromatography (Silica Gel) workup->purification product Final Product: - Morpholino-Substituted Heterocycle (Ar-Morpholine) purification->product

Caption: Workflow for SNAr-based morpholine incorporation.

Protocol: Synthesis of a Morpholinopyrimidine via SNAr

This protocol is a representative example based on methodologies used in the synthesis of PI3K inhibitors.[14][15]

Objective: To synthesize 4-morpholino-2,6-dichloropyrimidine from 2,4,6-trichloropyrimidine.

Materials:

  • 2,4,6-trichloropyrimidine (1.0 eq)

  • Morpholine (1.05 eq)

  • Diisopropylethylamine (DIPEA) (1.1 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 2,4,6-trichloropyrimidine and dissolve it in DMF (approx. 0.5 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents: Slowly add DIPEA to the stirred solution, followed by the dropwise addition of morpholine over 15 minutes. Rationale: Slow addition helps to control the exothermicity of the reaction and minimize side products.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% Ethyl Acetate in Hexanes). Self-Validation: The disappearance of the starting trichloropyrimidine spot and the appearance of a new, less polar product spot indicates reaction completion.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water, followed by brine. Rationale: Washing removes residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure product.

Strategy 2: Synthesis of Substituted Morpholine Scaffolds

Causality and Rationale: In advanced inhibitor design, it is often necessary to synthesize the morpholine ring itself to introduce specific substitutions that can fine-tune potency, selectivity, or pharmacokinetic properties.[7] Modern methods allow for the efficient and stereoselective construction of these complex scaffolds. A highly effective approach involves the cyclization of 1,2-amino alcohols.[16][17]

Protocol Overview: Synthesis from 1,2-Amino Alcohols

This protocol is based on a modern, redox-neutral method for morpholine synthesis.[16]

Objective: To synthesize an N-substituted morpholine from a primary or secondary 1,2-amino alcohol.

Key Steps:

  • N-Alkylation: The 1,2-amino alcohol is first reacted with ethylene sulfate in the presence of a base like potassium tert-butoxide (tBuOK). This step selectively alkylates the nitrogen atom to form an intermediate N-(2-hydroxyethyl) amino alcohol sulfate ester. Rationale: Ethylene sulfate is an efficient bifunctional reagent that acts as a masked 2-bromoethanol equivalent.

  • Intramolecular Cyclization: The intermediate is then treated with a base (e.g., tBuOK) to induce an intramolecular Sₙ2 reaction. The deprotonated alcohol attacks the carbon bearing the sulfate leaving group, closing the ring to form the desired morpholine product. Self-Validation: The reaction can be monitored for the consumption of the intermediate and formation of the final product by LC-MS.

This strategy is valued for its high yields, use of inexpensive reagents, and operational simplicity.[16]

Section 3: Advanced Applications & Future Directions

Modulating Selectivity: Bridged Morpholines for mTOR

The kinases PI3K and mTOR share a high degree of structural similarity in their ATP-binding pockets, making the design of selective inhibitors challenging. Medicinal chemists have cleverly exploited steric hindrance to achieve this. By replacing a standard morpholine with a bulkier, conformationally constrained "bridged" morpholine (e.g., a 3,5-bridged morpholine), selectivity for mTOR can be dramatically increased.[12][18]

The deeper pocket of mTOR can accommodate the bridged structure, while the shallower pocket of PI3K cannot, leading to a steric clash. This strategy has led to highly potent and selective mTOR inhibitors like PQR620.[12][18]

Morpholine in PROTAC Development

The field of targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) offers a new therapeutic paradigm. The morpholine group on established kinase inhibitors like gefitinib can serve as a synthetic handle for modification. By replacing the morpholine with a piperazine, a linker can be attached, connecting the kinase inhibitor to a ligand for an E3 ubiquitin ligase. This creates a PROTAC that can induce the degradation of the target kinase.[19]

Conclusion

The morpholine ring is far more than a simple heterocyclic solvent; it is a powerful and versatile tool in the arsenal of the medicinal chemist. Its ability to form key hydrogen bond interactions, enhance drug-like properties, and serve as a reliable synthetic building block has cemented its role as a privileged scaffold in the design of kinase inhibitors.[1][4] From foundational PI3K inhibitors to advanced, highly selective mTOR modulators and next-generation protein degraders, the strategic application of morpholine derivatives continues to drive innovation in targeted therapy. The protocols and strategies outlined in this guide provide researchers with a robust framework for leveraging this remarkable moiety in their own drug discovery efforts.

References

  • Bari, S. B., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link][1][2]

  • Talele, T. T. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link][4][5]

  • Fate G., et al. (2015). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 20(10), 19017-19033. [Link][14][15]

  • Petrovsky, R., et al. (2014). Phosphatidylinositol 3-Kinase (PI3K) and Phosphatidylinositol 3-Kinase-Related Kinase (PIKK) Inhibitors: Importance of the Morpholine Ring. Journal of Medicinal Chemistry, 57(21), 8637-8668. [Link][3]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). ResearchGate. [Link]

  • Significance of Morpholine derivatives. (2024). Ailias. [Link]

  • Hassan, M., et al. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. [Link][7]

  • Sg. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link][11][12]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link][6]

  • S. A. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules. [Link][8]

  • Borsari, C., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(22), 4118-4140. [Link]

  • Amato, J., et al. (2025). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. ResearchGate. [Link][18]

  • Fate, G., et al. (2025). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. ResearchGate. [Link]

  • Vlase, L., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 28(7), 3185. [Link][10]

  • Wang, Y., et al. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 28(2), 856. [Link][9]

  • Contribution of the morpholine scaffold on the activity of.... (n.d.). ResearchGate. [Link]

  • A Concise and Efficient Synthesis of Substituted Morpholines. (n.d.). Semantic Scholar. [Link]

  • De Pascale, M., et al. (2022). DHP and THP as morpholine isosteres to generate a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry, 245, 114920. [Link]

  • Pharmacological profile of morpholine and its derivatives.... (n.d.). ResearchGate. [Link]

  • Wang, T., et al. (2021). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Frontiers in Chemistry, 9, 674400. [Link]

  • Morpholine synthesis. (n.d.). Organic Chemistry Portal. [Link][16]

  • Bakulina, O., & Glushkov, V. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Edjlali, L. (n.d.). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. SciSpace. [Link]

  • Scott, J. S., et al. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. RSC Medicinal Chemistry. [Link][19]

  • Tran, K. A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. DigitalCommons@TMC. [Link][17]

Sources

Application

Asymmetric synthesis of drug candidates using chiral morpholine precursors

Application Note: Asymmetric Synthesis of Drug Candidates Using Chiral Morpholine Precursors Executive Summary Chiral morpholines are privileged pharmacophores in modern medicinal chemistry, serving as the structural cor...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Asymmetric Synthesis of Drug Candidates Using Chiral Morpholine Precursors

Executive Summary

Chiral morpholines are privileged pharmacophores in modern medicinal chemistry, serving as the structural core for blockbuster drugs such as Reboxetine (antidepressant), Aprepitant (antiemetic/NK1 antagonist), and Rivaroxaban (anticoagulant). The morpholine ring offers unique physicochemical properties, including lowered lipophilicity and improved metabolic stability compared to piperazines or cyclohexanes.

This guide details three distinct strategic approaches for constructing the chiral morpholine core with high enantiomeric excess (ee >98%):

  • Chiral Pool Synthesis: Leveraging amino acid/alcohol precursors (e.g., Reboxetine).

  • Asymmetric Catalysis: Rhodium-catalyzed hydrogenation of dehydromorpholines.

  • Organocatalytic Cascades: One-pot construction of morpholinones (e.g., Aprepitant intermediates).[1]

Strategic Route Selection

Selecting the optimal synthetic route depends heavily on the availability of starting materials and the specific substitution pattern required on the morpholine ring.

RouteSelection Start Target Chiral Morpholine Subst Substitution Pattern? Start->Subst C2 C2-Substituted Subst->C2 C3 C3-Substituted Subst->C3 Multi Polysubstituted (C2/C3) Subst->Multi Pool Route A: Chiral Pool (From Amino Acids/Alcohols) C2->Pool If SM Available Cat Route B: Asymmetric Hydrogenation (Rh-Catalysis) C2->Cat High Atom Economy Organo Route C: Organocatalytic Cascade (From Aldehydes) C3->Organo Rapid Assembly Multi->Pool Stereocenter Relay

Figure 1: Decision matrix for selecting the synthetic strategy based on target substitution.

Route A: Chiral Pool Synthesis (Reboxetine Core)

This approach is favored in industrial settings due to the low cost of chiral amino alcohols. It relies on the intrinsic chirality of the starting material, using intramolecular cyclization to form the morpholine ring.

Case Study: Synthesis of the (S,S)-Reboxetine morpholine core. Mechanism: Intramolecular etherification or amidation followed by reduction.

Detailed Protocol: Cyclization of Chiral Amino Alcohols

Objective: Synthesis of (S)-2-(hydroxymethyl)morpholine-5-one.

Reagents:

  • (S)-3-amino-1,2-propanediol (1.0 equiv)

  • Chloroacetyl chloride (1.1 equiv)

  • Potassium tert-butoxide (t-BuOK) (2.5 equiv)

  • Solvents: Acetonitrile (MeCN), Methanol (MeOH), tert-Amyl alcohol (t-AmOH).

Step-by-Step Procedure:

  • N-Acylation:

    • Dissolve (S)-3-amino-1,2-propanediol (10 mmol) in a mixture of MeCN/MeOH (4:1, 50 mL).

    • Cool to 0 °C. Add Chloroacetyl chloride (11 mmol) dropwise over 30 minutes.

    • Stir at 0 °C for 1 hour, then warm to room temperature (RT) for 2 hours.

    • Checkpoint: Monitor by TLC for disappearance of amine.

    • Concentrate in vacuo to yield the crude chloroacetamide intermediate.

  • Cyclization (Morpholinone Formation):

    • Dissolve the crude intermediate in dry t-AmOH (50 mL).

    • Add a solution of t-BuOK (25 mmol) in t-AmOH dropwise at RT.

    • Critical Step: The reaction is exothermic. Maintain internal temperature <30 °C to prevent racemization.

    • Stir for 4 hours. The mixture will become cloudy as KCl precipitates.

    • Filter off the salts and concentrate the filtrate.

  • Purification:

    • Purify via flash column chromatography (DCM/MeOH 95:5).

    • Expected Yield: 85-90%.

    • Validation: Check optical rotation

      
       and compare with literature values to ensure no racemization occurred.
      

Why this works: The use of t-AmOH as a bulky, non-nucleophilic solvent prevents side reactions (like intermolecular etherification), while t-BuOK provides the strong base necessary to deprotonate the alcohol for the intramolecular


 attack.

Route B: Asymmetric Catalytic Hydrogenation

For targets where chiral pool precursors are expensive or unavailable, asymmetric hydrogenation of dehydromorpholines (unsaturated morpholines) is the gold standard.

Key Technology: Rhodium-Bisphosphine Catalysis.[2][3][4][5] Target: 2-substituted chiral morpholines.

Protocol: Rh-Catalyzed Asymmetric Hydrogenation

Reagents:

  • Substrate: 2-substituted dehydromorpholine (1.0 equiv).

  • Catalyst Precursor:

    
     (1.0 mol%).
    
  • Ligand: (S,S)-SKP-Phos or (S,S)-Me-DuPhos (1.1 mol%).

  • Hydrogen Gas (

    
    ).[5]
    
  • Solvent: Degassed Dichloromethane (DCM).

Step-by-Step Procedure:

  • Catalyst Preparation (Glovebox):

    • In a glovebox, mix

      
       and the chiral phosphine ligand in DCM (2 mL) for 30 minutes to form the active catalyst complex. The solution typically turns orange/red.
      
  • Hydrogenation:

    • Place the dehydromorpholine substrate (1.0 mmol) in a stainless steel autoclave equipped with a glass liner and a magnetic stir bar.

    • Add the catalyst solution via syringe.

    • Seal the autoclave and purge with

      
       gas (3 cycles) to remove oxygen.
      
    • Pressurize to 50 bar (725 psi)

      
      .
      
    • Stir at RT for 12–24 hours.

  • Work-up:

    • Carefully vent the

      
       gas (fume hood!).
      
    • Concentrate the solvent.

    • Pass through a short plug of silica to remove the metal catalyst.

Data Analysis:

  • Enantiomeric Excess (ee): Determine via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10).

  • Success Criteria: >99% conversion, >96% ee.

Hydrogenation Substrate Dehydromorpholine (Achiral) Complex [Rh(L)*]+ Catalyst Substrate->Complex Product Chiral Morpholine (>96% ee) Complex->Product Stereoselective Reduction H2 H2 (50 bar) H2->Complex

Figure 2: Workflow for the Rh-catalyzed asymmetric hydrogenation of dehydromorpholines.

Route C: Organocatalytic Cascade (Aprepitant Precursor)

This advanced protocol utilizes a "one-pot" Domino Ring-Opening Cyclization (DROC) to construct the morpholine core from simple aldehydes, bypassing the need for pre-formed amino alcohols.[1][6]

Target: Chiral Morpholin-2-ones (Key intermediate for Aprepitant).[1][6]

Protocol: One-Pot DROC Sequence

Reagents:

  • Aldehyde (e.g., Benzaldehyde derivative) (1.0 equiv).

  • (Phenylsulfonyl)acetonitrile (1.0 equiv).

  • Catalyst: Quinine-derived urea organocatalyst (10 mol%).

  • Oxidant: Cumyl hydroperoxide (CHP) (1.1 equiv).

  • Nucleophile: 1,2-amino alcohol (1.2 equiv).

Step-by-Step Procedure:

  • Knoevenagel Condensation:

    • Mix aldehyde and (phenylsulfonyl)acetonitrile in Toluene (0.3 M) with the organocatalyst at RT. Stir until alkene formation is complete.

  • Asymmetric Epoxidation:

    • Dilute reaction to 0.02 M with Toluene.

    • Cool to -20 °C .

    • Add CHP. Stir for 24-48 hours. This step installs the chirality.[2][7]

  • Ring-Opening Cyclization:

    • Add the 1,2-amino alcohol and Triethylamine (

      
      ) (2.0 equiv).
      
    • Warm to 50 °C.

    • The amine attacks the epoxide, followed by lactonization to form the morpholin-2-one.

Outcome:

  • This route provides rapid access to the Aprepitant core with high diastereoselectivity (dr > 20:1) and enantioselectivity (ee > 90%).[1][2][6][7][8][9][10][11]

Quantitative Comparison of Methods

MetricChiral Pool (Route A)Asymmetric Hydrogenation (Route B)Organocatalysis (Route C)
Starting Material Cost Low (Amino acids)Medium (Dehydromorpholines)Low (Aldehydes)
Catalyst Cost Low (Stoichiometric base)High (Rh/Phosphine)Medium (Organocatalyst)
Scalability High (kg scale)High (if pressure equip. available)Medium (Dilution required)
Atom Economy Medium (Leaving groups)Excellent (100%)Medium (Byproducts)
Typical ee >99% (Source dependent)96-99%85-95%

References

  • Brenner, E., et al. "Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation."[12] Organic Letters, vol. 7, no. 5, 2005, pp. 937–939. Link

  • Li, M., et al. "Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines."[3] Chemical Science, vol. 12, 2021, pp. 15061-15066.[3][13] Link

  • Meninno, S., et al. "Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant." Journal of Organic Chemistry, vol. 88, 2023. Link

  • Hale, J. J., et al. "Structural transformations of the morpholine acetal human neurokinin-1 (hNK-1) receptor antagonist L-742,694." Journal of Medicinal Chemistry, vol. 41, 1998, pp. 4607. Link

Sources

Method

Application Notes and Protocols for the Reduction of the Nitrile Group in Morpholine-Containing Compounds

Introduction: The Strategic Importance of Aminomethyl Morpholines in Medicinal Chemistry The morpholine scaffold is a ubiquitous and highly valued structural motif in modern drug discovery.[1][2][3] Its favorable physico...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Aminomethyl Morpholines in Medicinal Chemistry

The morpholine scaffold is a ubiquitous and highly valued structural motif in modern drug discovery.[1][2][3] Its favorable physicochemical properties, including metabolic stability and aqueous solubility, often impart advantageous pharmacokinetic profiles to drug candidates. The introduction of an aminomethyl group via the reduction of a nitrile substituent on the morpholine ring provides a versatile synthetic handle for further molecular elaboration and pharmacophore installation. This transformation is a critical step in the synthesis of a wide range of biologically active compounds.[1]

This comprehensive guide provides detailed experimental procedures and expert insights into the most effective methods for the reduction of the nitrile group in morpholine-containing molecules. We will delve into the mechanistic underpinnings of each method, offering a comparative analysis to aid researchers in selecting the optimal conditions for their specific substrates and research goals.

Methodologies for Nitrile Reduction on the Morpholine Scaffold

The choice of reducing agent is paramount and depends on the overall functionality of the morpholine substrate and the desired chemoselectivity. The primary methods for converting a nitrile to a primary amine are catalytic hydrogenation and chemical reduction with metal hydrides.

Comparative Overview of Reduction Methods
MethodReagentsTypical ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation Raney® Nickel, H₂ (gas)Methanol or Ethanol, RT to 50°C, 50-500 psi H₂Cost-effective for large scale, high yielding, clean reaction profile.Requires specialized high-pressure equipment, catalyst can be pyrophoric.
Metal Hydride Reduction Lithium Aluminum Hydride (LiAlH₄)Anhydrous THF or Et₂O, 0°C to RTPowerful and effective for a wide range of nitriles, rapid reactions.[4]Highly reactive and pyrophoric, not suitable for scale-up, reduces many other functional groups.[5]
Modified Metal Hydride Sodium Borohydride (NaBH₄), Cobalt(II) Chloride (CoCl₂)Methanol or Ethanol, 0°C to RTMilder and safer alternative to LiAlH₄, good chemoselectivity.[6][7][8]May require longer reaction times, stoichiometry can be crucial.
Transfer Hydrogenation Ammonium Formate, Pd/CMethanol or Ethanol, RefluxAvoids the use of high-pressure hydrogen gas, milder conditions.Can be slower than other methods, potential for catalyst poisoning.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Raney® Nickel

Catalytic hydrogenation is a robust and widely used method for the reduction of nitriles.[9][10] Raney® Nickel is a particularly effective catalyst for this transformation, offering high activity and selectivity for the formation of primary amines.

Mechanism Insight: The reaction proceeds via the adsorption of hydrogen gas and the nitrile onto the surface of the nickel catalyst. A stepwise addition of hydrogen atoms across the carbon-nitrogen triple bond leads to an intermediate imine, which is further reduced to the primary amine.

G cluster_0 Catalytic Hydrogenation Workflow A Dissolve Morpholine Nitrile in Methanol B Add Raney® Nickel Slurry (under inert atmosphere) A->B C Pressurize with H₂ Gas (e.g., 50-100 psi) B->C D Stir at Room Temperature (Monitor by TLC/LC-MS) C->D E Filter off Catalyst (through Celite®) D->E F Concentrate Filtrate E->F G Purify by Chromatography or Crystallization F->G

Caption: Workflow for Raney® Nickel catalyzed hydrogenation.

Detailed Step-by-Step Protocol:

  • Preparation: To a solution of the morpholine nitrile (1.0 eq) in methanol (10-20 volumes), add a slurry of Raney® Nickel (50% in water, ~0.5-1.0 eq by weight) under an inert atmosphere (e.g., nitrogen or argon).

    • Expertise & Experience: The amount of Raney® Nickel can be catalytic, but for complete conversion on a lab scale, a significant weight percentage is often used. Always handle Raney® Nickel as a slurry; dry Raney® Nickel is pyrophoric and can ignite spontaneously in air.[9]

  • Hydrogenation: Seal the reaction vessel and purge with hydrogen gas (3x). Pressurize the vessel to the desired hydrogen pressure (typically 50-500 psi) and stir the reaction mixture vigorously at room temperature.

    • Trustworthiness: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The disappearance of the starting material and the appearance of a more polar spot (the amine) will indicate reaction completion.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the Celite® pad with methanol.

    • Caution: The Celite® pad with the Raney® Nickel catalyst should be kept wet with water and disposed of carefully, as it can become pyrophoric upon drying.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude aminomethyl morpholine.

  • Purification: The crude product can be purified by silica gel column chromatography or by crystallization from a suitable solvent system.

Protocol 2: Metal Hydride Reduction using Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting nitriles to primary amines with high efficiency.[4][5] Due to its high reactivity, it is crucial to perform this reaction under strictly anhydrous conditions.

Mechanism Insight: The reduction occurs via a nucleophilic attack of the hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbon of the nitrile. This is followed by a second hydride addition to the intermediate imine anion, which upon aqueous work-up, is protonated to give the primary amine.[11]

G cluster_1 LiAlH₄ Reduction and Work-up A Suspend LiAlH₄ in Anhydrous THF at 0°C B Add Morpholine Nitrile Solution Dropwise A->B C Warm to Room Temperature and Stir B->C D Cool to 0°C and Quench (Fieser work-up) C->D E Filter the Aluminum Salts D->E F Extract Aqueous Layer E->F G Dry and Concentrate Organic Phases F->G

Caption: LiAlH₄ reduction workflow.

Detailed Step-by-Step Protocol:

  • Preparation: To a stirred suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) (10 volumes) under an inert atmosphere at 0°C, add a solution of the morpholine nitrile (1.0 eq) in anhydrous THF (5 volumes) dropwise.

    • Expertise & Experience: The addition should be slow to control the exothermic reaction. LiAlH₄ is highly reactive with water and protic solvents; ensure all glassware is oven-dried and solvents are anhydrous.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (as monitored by TLC or LC-MS).

  • Work-up (Fieser Method): Cool the reaction mixture to 0°C and quench by the sequential and careful dropwise addition of:

    • Water (x mL, where x is the mass of LiAlH₄ in grams)

    • 15% aqueous sodium hydroxide (x mL)

    • Water (3x mL)

    • Trustworthiness: This specific work-up procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

  • Isolation: Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amine can then be purified as described in Protocol 1.

Protocol 3: Modified Metal Hydride Reduction using Sodium Borohydride and Cobalt(II) Chloride

This method provides a milder and safer alternative to LiAlH₄ for the reduction of nitriles to primary amines.[6][7][8] The combination of sodium borohydride with a transition metal salt like cobalt(II) chloride generates a species that is capable of reducing the nitrile group.[6][7]

Mechanism Insight: While the exact mechanism is complex, it is believed that a cobalt hydride species is formed in situ, which is the active reducing agent. This species then reduces the nitrile to the corresponding amine.

Detailed Step-by-Step Protocol:

  • Preparation: To a stirred solution of the morpholine nitrile (1.0 eq) and cobalt(II) chloride hexahydrate (1.5-2.0 eq) in methanol (15-20 volumes) at 0°C, add sodium borohydride (4.0-5.0 eq) portion-wise.

    • Expertise & Experience: The addition of sodium borohydride will cause a vigorous evolution of hydrogen gas and the formation of a black precipitate (cobalt boride). The addition should be controlled to manage the effervescence.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully add 3M aqueous hydrochloric acid to dissolve the black precipitate.

  • Isolation: Make the solution basic by the addition of concentrated ammonium hydroxide. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product as needed.

Conclusion

The reduction of the nitrile group on a morpholine scaffold is a key transformation in the synthesis of many important pharmaceutical compounds. The choice of the appropriate reduction method is critical for achieving high yields and purity. Catalytic hydrogenation with Raney® Nickel is an excellent choice for large-scale synthesis, while LiAlH₄ offers a powerful, albeit hazardous, option for rapid reductions. The sodium borohydride/cobalt(II) chloride system presents a safer and more chemoselective alternative. Careful consideration of the substrate's functional groups and the desired scale of the reaction will guide the researcher to the most suitable protocol.

References

  • Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. (2011, August 26). Master Organic Chemistry. [Link]

  • Hydrogen Atom Transfer-Mediated Cyclisations of Nitriles. CORE. [Link]

  • Mechanism of sodium borohydride-cobaltous chloride reductions. Scite.ai. [Link]

  • Reduction of Organic Compounds with Sodium Borohydride-Transition Metal Salt Systems. (1969). Tetrahedron Letters, 10(52), 4555-4558. [Link]

  • DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters. (2021). RSC Advances, 11(58), 36949-36953. [Link]

  • DIBAL-H Reduction. Organic Synthesis. [Link]

  • Process for selective nitrile reduction. (1985).
  • A Generic Approach for the Catalytic Reduction of Nitriles. (2003). Tetrahedron Letters, 44(31), 5843-5845. [Link]

  • A Generic Approach for the Catalytic Reduction of Nitriles. Request PDF. (2025, August 6). ResearchGate. [Link]

  • Raney Nickel Reductions—Part I. (1948). Journal of the Indian Chemical Society, 25(9), 409-414. [Link]

  • Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. AdiChemistry. [Link]

  • Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. (2018). Scientific Reports, 8(1), 1629. [Link]

  • Pd-CuFe Catalyst for Transfer Hydrogenation of Nitriles: Controllable Selectivity to Primary Amines and Secondary Amines. (2018, October 26). Frontiers in Chemistry, 6, 523. [Link]

  • A ppm level Rh-based composite as an ecofriendly catalyst for transfer hydrogenation of nitriles: triple guarantee of selectivity for primary amines. (2018). Green Chemistry, 20(13), 3147-3153. [Link]

  • Diisobutylaluminum Hydride (DIBAL-H). Common Organic Chemistry. [Link]

  • Reduction of Biginelli compounds by LiAlH4: a rapid access to molecular diversity. (2007). Tetrahedron, 63(1), 204-212. [Link]

  • [Organic] dibal-H reduction. (2015, August 27). Reddit. [Link]

  • Catalytic Reduction of Nitriles. (2007). In Comprehensive Organic Functional Group Transformations II (Vol. 4, pp. 249-282). Elsevier. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2022). ChemRxiv. [Link]

  • W-6 Raney Nickel Catalyst. Organic Syntheses Procedure. [Link]

  • Experiment 5 Reductions with Lithium Aluminium Hydride. University of Oxford. [Link]

  • Chemoselective Silylative Reduction of Conjugated Nitriles under Metal-Free Catalytic Conditions: β-Silyl Amines and Enamines. (2015, June 1). Angewandte Chemie International Edition, 54(23), 6832-6836. [Link]

  • Transfer hydrogenation of nitriles using amine donors. (1993).
  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. [Link]

  • Supporting information 1. Materials and Methods. The Royal Society of Chemistry. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051. [Link]

  • Chemoselective reduction of nitrile to amine. Download Scientific Diagram. ResearchGate. [Link]

  • Morpholine synthesis. Organic Chemistry Portal. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2024, October 30). Journal of the American Chemical Society, 146(43), 29847-29856. [Link]

  • Reduction of Chiral Amino Acids Based on Current Method. (2017). Journal of Organic and Pharmaceutical Chemistry, 1(1), 1-5. [Link]

  • Morpholines. Synthesis and Biological Activity. (2013). Russian Journal of Organic Chemistry, 49(6), 787-811. [Link]

  • Reagent Friday: Raney Nickel. (2011, September 30). Master Organic Chemistry. [Link]

  • Nitro Reduction. Common Conditions. Organic Chemistry Data. [Link]

  • Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4‐Tetrahdyroquinolines Using Water as the Hydrogen Atom Donor. (2021). Angewandte Chemie International Edition, 60(2), 896-901. [Link]

  • Catalytic Hydrogenation of a Ruthenium Carbonyl to Formyl Enabled by Metal-Ligand Cooperation. (2021). Journal of the American Chemical Society, 143(30), 11599-11604. [Link]

  • Facile Preparation of a Highly Functionalized Tetrahydropyran by Catalytic Hydrogenation of an Oxazoline. (2009). The Journal of Organic Chemistry, 74(16), 6332-6334. [Link]

  • Proposed pathway for the catalytic hydrogenation of urea derivatives. ResearchGate. [Link]

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Application

Application Notes and Protocols for Improving Pharmacokinetic Properties via Morpholine Moiety Incorporation

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract In the landscape of modern drug discovery, the optimization of a compound's pharmacokinetic (PK) profil...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the landscape of modern drug discovery, the optimization of a compound's pharmacokinetic (PK) profile is as critical as its pharmacodynamic (PD) potency. A promising lead candidate can fail during development due to poor absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides an in-depth exploration of a time-tested medicinal chemistry strategy: the incorporation of the morpholine moiety to enhance the drug-like characteristics of a molecule. We will delve into the mechanistic underpinnings of how this versatile heterocycle can favorably modulate key PK parameters, including aqueous solubility, metabolic stability, and membrane permeability. This document offers not only the theoretical framework but also detailed, actionable protocols for the synthesis of a morpholine-containing analog and the subsequent in vitro evaluation of its ADME properties.

The Rationale for Morpholine Incorporation in Drug Design

The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, is considered a "privileged structure" in medicinal chemistry.[1][2] Its frequent appearance in approved drugs is a testament to its ability to confer advantageous physicochemical properties that translate into an improved pharmacokinetic profile.[3][4]

The utility of the morpholine moiety stems from a unique combination of features:

  • Enhanced Aqueous Solubility: The oxygen atom in the morpholine ring is a hydrogen bond acceptor, which can improve the hydration of the molecule and, consequently, its aqueous solubility.[5] This is a critical factor for oral bioavailability, as a drug must dissolve in the gastrointestinal fluid to be absorbed.

  • Increased Metabolic Stability: The morpholine ring itself is generally resistant to metabolism.[3] Furthermore, its introduction can block metabolically labile sites on a parent molecule. For instance, replacing a susceptible N-alkyl group with a morpholine ring can prevent dealkylation by cytochrome P450 (CYP) enzymes.[6]

  • Modulated Lipophilicity and Permeability: Morpholine strikes a balance between hydrophilicity and lipophilicity.[7] This balanced profile can facilitate the crucial passage of a drug molecule across cellular membranes, including the intestinal epithelium for absorption and the blood-brain barrier for CNS-targeted drugs.[3][7]

  • Reduced Basicity: The electron-withdrawing effect of the oxygen atom lowers the pKa of the morpholine nitrogen compared to analogous piperidines.[5] This can be advantageous in avoiding off-target effects associated with highly basic compounds and can improve oral absorption.

The following diagram illustrates the key decision points and workflow for leveraging the morpholine moiety to improve a lead compound's PK profile.

G cluster_0 Lead Optimization Strategy cluster_1 In Vitro ADME Evaluation cluster_2 Decision Making Lead Compound X Lead Compound X Poor PK Profile Poor PK Profile Lead Compound X->Poor PK Profile Incorporate Morpholine Incorporate Morpholine Poor PK Profile->Incorporate Morpholine Synthesize Analog X-M Synthesize Analog X-M Incorporate Morpholine->Synthesize Analog X-M Assess Solubility Assess Solubility Synthesize Analog X-M->Assess Solubility Assess Metabolic Stability Assess Metabolic Stability Synthesize Analog X-M->Assess Metabolic Stability Assess Permeability Assess Permeability Synthesize Analog X-M->Assess Permeability Compare PK Data Compare PK Data Assess Solubility->Compare PK Data Assess Metabolic Stability->Compare PK Data Assess Permeability->Compare PK Data Improved PK Profile Improved PK Profile Compare PK Data->Improved PK Profile Advance to In Vivo Studies Advance to In Vivo Studies Improved PK Profile->Advance to In Vivo Studies

Caption: A workflow for the incorporation and evaluation of a morpholine moiety.

Synthetic Protocol: Introduction of the Morpholine Moiety via N-Alkylation

A common and straightforward method to introduce a morpholine ring is through the N-alkylation of a suitable precursor. This protocol describes a general procedure for the synthesis of a morpholine-containing analog ("Analog X-M") from a hypothetical lead compound ("Lead Compound X") containing a leaving group (e.g., a halide).

Materials:

  • Lead Compound X (with a suitable leaving group, e.g., bromide, chloride)

  • Morpholine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard workup and purification supplies (e.g., rotary evaporator, separatory funnel, silica gel for chromatography)

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve Lead Compound X (1.0 eq) in anhydrous acetonitrile.

  • Addition of Reagents: Add morpholine (1.2 eq) to the solution, followed by anhydrous potassium carbonate (2.0 eq). The potassium carbonate acts as a base to neutralize the acid formed during the reaction.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the leaving group. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Analog X-M.

  • Characterization: Confirm the structure and purity of the final compound using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro ADME Profiling: Protocols and Data Interpretation

The following protocols outline the key in vitro assays to compare the pharmacokinetic properties of the parent "Lead Compound X" and its "Morpholine Analog X-M".

Kinetic Aqueous Solubility Assay

This assay determines the solubility of a compound in an aqueous buffer, which is a critical parameter for oral absorption.[8][9]

Protocol:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of Lead Compound X and Analog X-M in dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solutions in DMSO.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a new 96-well plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS, pH 7.4). This creates a range of compound concentrations with a final DMSO concentration of 1%.

  • Incubation and Precipitation: Shake the plate at room temperature for 2 hours to allow for equilibration and potential precipitation.[8]

  • Separation of Undissolved Compound: Filter the samples through a 0.45 µm filter plate to remove any precipitate.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or LC-MS/MS.[8]

  • Data Analysis: The kinetic solubility is the highest concentration at which the compound remains in solution.

Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes like CYPs.[10][11]

Protocol:

  • Reagent Preparation:

    • Thaw human liver microsomes on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution.

  • Incubation Mixture: In a 96-well plate, combine the buffer, liver microsomes (final concentration ~0.5 mg/mL), and the test compound (Lead Compound X or Analog X-M, final concentration 1 µM).

  • Initiation of Reaction: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Caco-2 Permeability Assay

The Caco-2 cell permeability assay is the industry standard for predicting in vitro intestinal absorption of drugs.[12][][14]

Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable filter supports in a transwell plate for 21 days to allow for differentiation into a monolayer that mimics the intestinal epithelium.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure their integrity.

  • Permeability Measurement (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).

    • Add the test compound (Lead Compound X or Analog X-M, at a final concentration of 10 µM) to the apical (donor) side.

    • At various time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral (receiver) side.

  • Permeability Measurement (Basolateral to Apical): To assess active efflux, perform the experiment in the reverse direction, adding the compound to the basolateral side and sampling from the apical side.

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein.

G cluster_0 Solubility Assay cluster_1 Microsomal Stability Assay cluster_2 Caco-2 Permeability Assay Prepare Stock Prepare Stock Serial Dilution Serial Dilution Prepare Stock->Serial Dilution Add to Buffer Add to Buffer Serial Dilution->Add to Buffer Incubate & Precipitate Incubate & Precipitate Add to Buffer->Incubate & Precipitate Filter Filter Incubate & Precipitate->Filter Quantify Quantify Filter->Quantify Prepare Reagents Prepare Reagents Incubation Mixture Incubation Mixture Prepare Reagents->Incubation Mixture Initiate Reaction Initiate Reaction Incubation Mixture->Initiate Reaction Time Points & Stop Time Points & Stop Initiate Reaction->Time Points & Stop Process Samples Process Samples Time Points & Stop->Process Samples Analyze Analyze Process Samples->Analyze Culture Cells Culture Cells Check Integrity Check Integrity Culture Cells->Check Integrity Measure Permeability Measure Permeability Check Integrity->Measure Permeability Analyze Samples Analyze Samples Measure Permeability->Analyze Samples

Caption: Experimental workflows for key in vitro ADME assays.

Illustrative Data and Interpretation

The following tables present hypothetical data for "Lead Compound X" and its "Morpholine Analog X-M," demonstrating the expected improvements in pharmacokinetic properties.

Table 1: Physicochemical and Solubility Data

PropertyLead Compound XMorpholine Analog X-MRationale for Improvement
Molecular Weight350.4 g/mol 405.5 g/mol Increased due to addition of morpholine moiety.
cLogP4.23.5The ether oxygen and nitrogen of morpholine decrease lipophilicity.
Kinetic Solubility (µg/mL) 5 55 The hydrogen bond accepting oxygen of morpholine improves aqueous solubility.

Table 2: In Vitro ADME Data

ParameterLead Compound XMorpholine Analog X-MRationale for Improvement
Metabolic Half-life (t½, min) 15 >60 Morpholine can block a metabolically labile site, preventing rapid degradation by CYP enzymes.
Papp (A→B) (10⁻⁶ cm/s) 0.8 5.2 The balanced lipophilicity and improved solubility enhance passive diffusion across the cell monolayer.
Efflux Ratio 4.5 1.2 Structural changes can reduce recognition by efflux transporters like P-glycoprotein.

Interpretation:

The incorporation of the morpholine moiety in "Analog X-M" has led to significant improvements in its drug-like properties compared to the parent "Lead Compound X". The kinetic solubility has increased tenfold, which is a strong indicator of potentially improved oral absorption. The metabolic stability is markedly enhanced, with the half-life increasing from 15 minutes to over 60 minutes, suggesting a lower first-pass metabolism and potentially longer duration of action in vivo. Furthermore, the permeability has increased, and the efflux ratio has been reduced to below 2, indicating that "Analog X-M" is less likely to be a substrate for efflux pumps. Collectively, these in vitro data strongly support the advancement of "Analog X-M" to in vivo pharmacokinetic studies.

Conclusion

The strategic incorporation of a morpholine moiety is a powerful tool in the medicinal chemist's arsenal for addressing pharmacokinetic deficiencies in lead compounds.[1][2] As demonstrated through the provided rationale, synthetic protocols, and in vitro assays, this approach can systematically enhance solubility, metabolic stability, and permeability. By applying these principles and methodologies, researchers can de-risk their drug discovery programs, increase the likelihood of identifying a viable clinical candidate, and ultimately, contribute to the development of safer and more effective medicines.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • BOC Sciences. (n.d.). Caco-2 Permeability Testing | Intestinal Model. Retrieved from [Link]

  • (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • (n.d.). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Retrieved from [Link]

  • Tasso, S., Cichero, E., & Fossa, P. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(9), 1476–1494. Retrieved from [Link]

  • (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • (n.d.). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]

  • Bienta. (n.d.). Aqueous Solubility Assay. Retrieved from [Link]

  • Bissy, W. A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Retrieved from [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Retrieved from [Link]

  • (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Request PDF. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • (n.d.). Morpholine synthesis. Retrieved from [Link]

  • Tasso, S., Cichero, E., & Fossa, P. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • (n.d.). Selected examples of drugs containing morpholine core. Retrieved from [Link]

  • (n.d.). Figure 2. Various approaches for synthesis of morpholine The various.... Retrieved from [Link]

  • (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • (n.d.). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Retrieved from [Link]

  • (2024, December 9). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. PubMed. Retrieved from [Link]

  • IQVIA Laboratories. (n.d.). In Vitro screening. Retrieved from [Link]

  • (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

  • (n.d.). Emphasizing Morpholine and its Derivatives (Maid): A Typical Candidate of Pharmaceutical Importance | Semantic Scholar. Retrieved from [Link]

  • (n.d.). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. Retrieved from [Link]

  • (2025, August 9). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors | Request PDF. Retrieved from [Link]

  • (n.d.). N-alkylation of morpholine with other alcohols | Download Table. Retrieved from [Link]

  • (2025, August 6). Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. Retrieved from [Link]

  • (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. Retrieved from [Link]

  • (2016, July 15). Aryl morpholino triazenes inhibit cytochrome P450 1A1 and 1B1. Retrieved from [Link]

  • (n.d.). CN1015712B - The preparation method of N-alkylmorpholine compound - Google Patents.
  • (2022, December 28). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. Retrieved from [Link]

  • (2024, September 13). How to improve metabolic stability in drug discovery. Retrieved from [Link]

Sources

Method

Scalable synthetic routes for producing derivatives of (R)-Morpholine-2-carbonitrile

Application Note: Scalable Synthetic Routes for (R)-Morpholine-2-carbonitrile and Derivatives Executive Summary & Strategic Rationale (R)-Morpholine-2-carbonitrile is a high-value chiral building block, serving as a crit...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthetic Routes for (R)-Morpholine-2-carbonitrile and Derivatives

Executive Summary & Strategic Rationale

(R)-Morpholine-2-carbonitrile is a high-value chiral building block, serving as a critical pharmacophore in the synthesis of norepinephrine reuptake inhibitors (e.g., Reboxetine analogues), DPP-4 inhibitors, and novel cathepsin K inhibitors. The C2-cyano group provides a versatile handle for transformation into acids, amides, amines, and heterocycles while rigidly defining the stereochemistry of the morpholine ring.

This guide outlines two distinct, scalable protocols for its production. The selection of the optimal route depends on the required scale, enantiomeric excess (ee) stringency, and raw material cost profiles.

FeatureRoute A: Chiral Pool (D-Serine) Route B: Epoxide Opening (Epichlorohydrin)
Primary Advantage High Optical Purity (>99% ee) Low Raw Material Cost
Scalability Medium to High (kg scale)Very High (Ton scale)
Step Count 4 Steps5-6 Steps (requires oxidation)
Key Reagents D-Serine, 1,2-DibromoethaneEpichlorohydrin, Ethanolamine
Stereocontrol Retention of ConfigurationDependent on Cyclization Mechanism

Route Selection & Mechanistic Insight

The synthesis of 2-substituted morpholines is historically plagued by racemization during ring closure. To ensure the delivery of the specific (R)-enantiomer , we prioritize "Chiral Pool" strategies over asymmetric catalysis, which can be cost-prohibitive at scale.

Decision Matrix: Pathway Selection

RouteSelection Start Target: (R)-Morpholine-2-carbonitrile Criteria Primary Constraint? Start->Criteria HighEE Strict Optical Purity (>99% ee) Pharma Grade Criteria->HighEE Quality Cost Lowest Cost/Bulk Scale Agro/Industrial Criteria->Cost Cost RouteA Route A: D-Serine Protocol (Retention of Stereochemistry) HighEE->RouteA RouteB Route B: Epichlorohydrin Protocol (Functional Group Interconversion) Cost->RouteB

Caption: Decision tree for selecting the synthetic strategy based on project constraints.

Protocol A: High-Purity Synthesis from D-Serine

Mechanism: This route leverages the inherent chirality of D-Serine . The stereocenter at the alpha-carbon is preserved throughout the transformation. The carboxylic acid is converted to the amide and subsequently dehydrated to the nitrile.

Reagents:

  • Starting Material: D-Serine (CAS: 312-84-5)

  • Cyclization Agent: 1,2-Dibromoethane or Ethylene Glycol ditosylate

  • Dehydrating Agent: Trifluoroacetic anhydride (TFAA) or POCl₃

Step-by-Step Methodology

Step 1: Esterification

  • Suspend D-Serine (100 g) in dry methanol (1.0 L).

  • Cool to 0°C and slowly add Thionyl Chloride (1.2 equiv) dropwise.

  • Reflux for 12 hours. Concentrate in vacuo to yield D-Serine methyl ester hydrochloride.

    • Checkpoint: Quantitative yield expected. White solid.

Step 2: N-Alkylation & Cyclization (The Critical Step) Rationale: Direct alkylation prevents racemization.

  • Dissolve D-Serine methyl ester HCl (1 equiv) in DMF or Toluene.

  • Add Triethylamine (3.5 equiv) to neutralize and act as a base.

  • Add 1,2-Dibromoethane (1.2 equiv).

  • Heat to 100°C for 16–24 hours.

  • Workup: Cool, filter salts, and concentrate. Partition between EtOAc and water.

  • Purification: Vacuum distillation or crystallization (as oxalate salt) is recommended to remove linear byproducts.

    • Result: Methyl (R)-morpholine-2-carboxylate.

Step 3: Amidation

  • Dissolve the ester in Methanol.[1]

  • Bubble Ammonia gas (excess) into the solution at 0°C until saturation.

  • Stir at room temperature for 24 hours in a sealed pressure vessel.

  • Concentrate to dryness.[1] The solid product is (R)-Morpholine-2-carboxamide.

Step 4: Dehydration to Nitrile Safety: This step generates HCl or trifluoroacetic acid. Venting is crucial.

  • Suspend (R)-Morpholine-2-carboxamide (1 equiv) in dry DCM (10 volumes).

  • Add Triethylamine (2.5 equiv).

  • Cool to 0°C. Add Trifluoroacetic Anhydride (TFAA) (1.1 equiv) dropwise.

    • Note: TFAA is preferred over POCl₃ for cleaner profiles on smaller (<5kg) scales. For >100kg, POCl₃ is more cost-effective.

  • Stir at 0°C for 2 hours, then warm to RT.

  • Quench: Pour into saturated NaHCO₃ solution.

  • Isolation: Extract with DCM, dry over MgSO₄, and concentrate.

    • Final Product:(R)-Morpholine-2-carbonitrile .[2]

Protocol B: Industrial Route from Epichlorohydrin

Mechanism: This route builds the morpholine ring first and then installs the nitrile. It typically starts with (S)-Epichlorohydrin to access the (S)-hydroxymethyl intermediate, which is then oxidized and converted. Note: To obtain the (R)-nitrile, one must carefully track inversions or start with the appropriate enantiomer.

Workflow Diagram:

EpichlorohydrinRoute Epi (S)-Epichlorohydrin Open Ring Opening (2-Aminoethanol) Epi->Open Cyclize Cyclization (Acid Catalyzed) Open->Cyclize Intermediate (S)-2-(Hydroxymethyl) morpholine Cyclize->Intermediate Oxidation Oxidation (Swern/TEMPO) Intermediate->Oxidation Aldehyde Aldehyde Oxidation->Aldehyde Oximation Oximation (NH2OH·HCl) Aldehyde->Oximation Dehydration Dehydration Oximation->Dehydration Product (R)-Morpholine-2-carbonitrile (Stereochem Check Required) Dehydration->Product

Caption: Synthetic pathway from Epichlorohydrin involving functional group interconversion.

Key Protocol Adjustments:

  • Step 1: Reaction of (S)-Epichlorohydrin with 2-aminoethanol yields (S)-2-(hydroxymethyl)morpholine.

  • Step 2 (Oxidation): The hydroxymethyl group must be oxidized to the nitrile.

    • Method:TEMPO/NaOCl oxidation to the carboxylic acid, followed by the Amide/Nitrile sequence (as in Protocol A).

    • Direct Method: Oxidation to aldehyde, formation of oxime, and dehydration.

  • Stereochemistry Warning: The oxidation of the chiral center's substituent generally preserves configuration. Therefore, (S)-Hydroxymethyl leads to (S)-Nitrile. To get (R)-Nitrile , you must start with (R)-Epichlorohydrin (or (R)-Glycidol).

Derivatization & Applications

Once (R)-Morpholine-2-carbonitrile is synthesized, it serves as a divergence point.

Derivative ClassReagent SystemReaction ConditionsApplication
Amidoximes NH₂OH·HCl, Na₂CO₃Reflux in EtOHPrecursor to 1,2,4-oxadiazoles
Tetrazoles NaN₃, ZnBr₂Isopropanol/H₂O, RefluxBioisostere for carboxylic acids
Primary Amines H₂, Raney Ni (or LAH)MeOH/NH₃, 50 psiDiamine linkers
Carboxylic Acids HCl (conc.)Reflux, 4 hrsAmino acid analogues

Safety & Reference Standards

Safety Protocols:

  • Cyanide Handling: While the nitrile itself is stable, hydrolysis intermediates or reagents (if using KCN routes, though avoided here) are toxic.

  • POCl₃/TFAA: Corrosive and moisture sensitive. All dehydration reactions must be performed under inert atmosphere (N₂/Ar).

  • Waste: Aqueous layers from the dehydration step contain fluorinated or phosphorous byproducts and must be segregated.

References:

  • Chiral Pool Synthesis from Serine:

    • Source:Organic Syntheses, Coll. Vol. 3, p. 813 (General Serine Protocols).

    • Relevance: Foundational method for preserving alpha-carbon chirality.

  • Epichlorohydrin Route (Linezolid Precursors):

    • Source:Der Pharma Chemica, 2011, 3(5):168-175. "A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin".

    • Relevance: Validates the stereochemical integrity of morpholine formation from epichlorohydrin.

  • Morpholine Synthesis Reviews:

    • Source:Russian Journal of Organic Chemistry, 2013, Vol. 49, No.[3] 6. "Morpholines: Synthesis and Biological Activity".[3][4][5]

    • Relevance: Comprehensive review of cyclization methods.

  • Industrial Dehydration of Amides:

    • Source:Google Patents, CN102020616B. "Method for preparing 2-(3-oxo-morpholine) acetonitrile".

    • Relevance: Industrial conditions for converting morpholine amides to nitriles.

Sources

Technical Notes & Optimization

Troubleshooting

Optimization of reaction conditions for N-substitution of morpholines

Ticket System ID: MORPH-OPT-2026 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Triage & Method Selection User Query: "Which protocol should I use for my specific substrate?" B...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System ID: MORPH-OPT-2026 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Triage & Method Selection

User Query: "Which protocol should I use for my specific substrate?"

Before troubleshooting, ensure you are applying the correct synthetic methodology. Morpholine is a secondary amine with moderate nucleophilicity (


) and high water solubility. Its dual nature (amine + ether) creates specific electronic and solubility challenges.
Diagnostic Workflow: Method Selection Tree

Morpholine_Methodology Start Substrate Analysis Electrophile Electrophile Type? Start->Electrophile ArylHalide Aryl Halide (Ar-X) Electrophile->ArylHalide AlkylHalide Alkyl Halide (R-X) Electrophile->AlkylHalide Carbonyl Aldehyde/Ketone Electrophile->Carbonyl Activated EWG (NO2, CN) ortho/para? ArylHalide->Activated Yes Unactivated Electron Neutral or Rich? ArylHalide->Unactivated No SN2 Method D: SN2 (Finkelstein/Base) AlkylHalide->SN2 Reductive Method C: Reductive Amination (Borohydride) Carbonyl->Reductive SNAr Method A: SNAr (Nucleophilic Aromatic Subst.) Activated->SNAr Buchwald Method B: Buchwald-Hartwig (Pd-Catalyzed) Unactivated->Buchwald

Figure 1: Decision matrix for selecting the optimal morpholine N-substitution pathway based on electrophile electronics.

Module A: Buchwald-Hartwig Amination (Transition Metal Catalysis)

Target: Unactivated Aryl Chlorides/Bromides. Common Issue: Catalyst poisoning ("Black Metal") or low conversion.

Protocol Optimization (Standard vs. Advanced)
ParameterStandard ConditionsAdvanced/Challenging SubstratesMechanistic Rationale
Pd Source

or

Pd-PEPPSI-iPr or XPhos Pd G3 Pre-catalysts (G3/G4) ensure rapid formation of the active

species without requiring induction time or excess ligand [1].
Ligand BINAP or

XPhos or RuPhos Dialkylbiaryl phosphines (Buchwald ligands) prevent

-hydride elimination and stabilize the oxidative addition complex [2].
Base

NaOtBu or LHMDS Morpholine is moderately hindered; strong alkoxide bases speed up the deprotonation of the Pd-amine complex.
Solvent Toluenet-Amyl Alcohol or Dioxane Polar solvents can stabilize the transition state, but non-polar toluene often prevents chelation of Pd by the morpholine ether oxygen.
Troubleshooting Guide: The "Black Box" of Catalysis

Ticket #401: Reaction stalled at 60% conversion.

  • Root Cause: Catalyst deactivation via formation of inactive Pd-black or halide bridging.

  • Diagnostic Step: Check the color. If the solution turned black/grey rapidly, the ligand failed to stabilize Pd(0).

  • Solution:

    • Increase Ligand:Pd ratio to 2:1 or 3:1.

    • Switch to XPhos Pd G3 (precatalyst).[1] The precatalyst contains the ligand pre-bound, preventing early precipitation.

    • Self-Validating Check: Perform the reaction under strict inert atmosphere (Glovebox or Schlenk line). Morpholine can absorb

      
       from air to form carbamates, which poison the catalyst.
      

Ticket #402: Significant Hydrodehalogenation (Ar-H formed instead of Ar-N).

  • Root Cause:

    
    -hydride elimination from the morpholine or solvent.
    
  • Solution: Avoid primary alcohol solvents. Switch to Toluene or DMF. Ensure the reaction temperature is not excessive (>100°C often promotes dehalogenation).

Module B: Nucleophilic Aromatic Substitution ( )

Target: Electron-Deficient Aryl Fluorides/Chlorides (e.g., 2,4-dinitrohalobenzenes). Common Issue: Slow reaction rates or solubility issues.

Technical Insight: The "Element Effect"

Unlike metal catalysis, in


, Aryl Fluorides  react faster than Aryl Chlorides/Bromides. The highly electronegative fluorine stabilizes the Meisenheimer complex intermediate [3].
Optimization Protocol
  • Solvent: Use dipolar aprotic solvents (DMSO, DMF, NMP) to solvate the cation, leaving the morpholine "naked" and more nucleophilic.

  • Green Alternative: Water/Acetonitrile mixtures.

    • Mechanism:[2][3][4] "Preferential Solvation." Water stabilizes the transition state via hydrogen bonding with the leaving group and the nitro groups [4].

  • Base: DIPEA (Hünig's base) or

    
    .
    
    • Note: Morpholine can act as its own base (use 2.2 equivalents), but this is atom-inefficient.

Module C: Reductive Amination

Target: Aldehydes and Ketones.[3][5][6] Common Issue: Formation of alcohol side-product (direct reduction of ketone).

Critical Control Point: pH Management

The formation of the iminium ion is acid-catalyzed, but the hydride reagent is acid-sensitive.

Protocol:

  • Imine Formation: Mix Ketone + Morpholine + Acetic Acid (1.0 eq) in DCE or THF. Stir for 30-60 mins.

    • Validation: Monitor by NMR or IR (disappearance of C=O stretch).

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) .

    • Why STAB? It is less toxic than

      
       and less aggressive than 
      
      
      
      . It selectively reduces the iminium ion, not the ketone [5].
Troubleshooting Guide

Ticket #505: Low Yield with Sterically Hindered Ketones.

  • Solution: Use Titanium(IV) Isopropoxide (

    
    )  as a Lewis acid additive.[5]
    
    • Procedure: Stir Ketone + Morpholine +

      
       (neat) for 1h, then dilute with ethanol and add 
      
      
      
      . The Ti Lewis acid forces imine formation even in crowded systems [6].

Module D: Post-Reaction Processing (The Hidden Killer)

Issue: "I can't extract morpholine from the aqueous layer." Context: Morpholine is miscible with water and forms azeotropes.[7] Standard DCM/Water extractions often fail, leading to massive yield loss.

Extraction Protocol for Polar Amines

Do NOT use Diethyl Ether or pure DCM.

Recommended Solvent System:

  • Chloroform / Isopropanol (3:1 ratio) .

    • This mixture is more polar than DCM and disrupts the water-morpholine H-bonding network.

Salting Out Method:

  • Saturate the aqueous phase with solid NaCl or

    
     .
    
  • The "Salting Out" effect reduces the solubility of organics in water, forcing the morpholine derivative into the organic layer.

References

  • Valente, C., et al. (2012). Pd-PEPPSI Complexes and the Buchwald–Hartwig Amination of Aryl Halides.[8] Organometallics. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[9][10] Link

  • Bunnett, J. F. (1951). Mechanism of Nucleophilic Aromatic Substitution.[11] Chemical Reviews. Link

  • Ormazábal-Toledo, R., et al. (2013). Specific Solvation Effects on SNAr Reactions.[11] Journal of Physical Organic Chemistry. Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][12] Journal of Organic Chemistry. Link

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination.[5] Journal of the Chemical Society, Perkin Transactions 1. Link

Sources

Optimization

Technical Support Center: Purification of Polar Amine Hydrochloride Salts

Status: Operational Ticket ID: PUR-AMINE-HCl-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting isolation, desalting, and crystallization of highly polar amine salts. Introduction: The "Invisi...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PUR-AMINE-HCl-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting isolation, desalting, and crystallization of highly polar amine salts.

Introduction: The "Invisible" Product Challenge

You are likely here because your amine hydrochloride salt is behaving like an inorganic salt: it is highly water-soluble, insoluble in standard organic solvents (DCM, EtOAc, Hexanes), and possibly hygroscopic. It may be co-eluting with NaCl or KCl, or "oiling out" during crystallization.

This guide abandons standard organic workups. We treat these molecules not as standard organics, but as hydrophilic electrolytes . Below are the specific protocols to resolve these issues.

Module 1: The "Oiling Out" & Extraction Paradox

Q: My product is stuck in the aqueous layer. Standard extractions (DCM/EtOAc) fail. How do I get it out?

A: Switch to a "Salting-Out" n-Butanol Extraction System. Standard lipophilic solvents cannot overcome the hydration shell of a polar amine salt. You need a solvent that can hydrogen-bond with the amine salt while maintaining phase separation from water.

The Protocol: n-Butanol/Salt System

  • Saturate the Aqueous Phase: Add solid NaCl to your aqueous reaction mixture until no more dissolves. This increases the ionic strength, pushing the organic amine salt out ("salting out").

  • The Solvent: Use n-Butanol (or n-Butanol/Ethyl Acetate 1:1). n-Butanol dissolves highly polar salts due to its ability to form inverse micelles containing water clusters [1].

  • Execution:

    • Perform 3-4 extractions with n-Butanol.

    • Note: n-Butanol has a high boiling point (117 °C). Do not rotovap at high heat. Use an azeotrope with water or heptane to facilitate removal, or use a high-vacuum pump.

Solvent Selection Matrix for Polar Amines

Solvent SystemPolarityApplication
n-Butanol HighBest for extracting polar salts from water.[1]
DCM/IPA (3:1) Med-HighGood for amphiphilic amines; avoids high BP of butanol.
Chloroform/MeOH (3:1) Med-HighExcellent for solubilizing dry salts, poor for extraction from water (emulsions).

Module 2: Desalting Strategies (Removing NaCl/KCl)

Q: I have a white solid, but NMR shows it's 50% NaCl. How do I desalt a water-soluble amine?

A: Use Diaion™ HP-20 or SP-207 Resins (Adsorption Chromatography). Size exclusion (Sephadex) is slow and dilutes your product. For synthesis scales (>1g), use macroporous styrene-divinylbenzene copolymers (e.g., Diaion HP-20).[2]

Mechanism: In water, the hydrophobic backbone of the amine (even if small) binds to the resin via Van der Waals forces. Inorganic salts (NaCl) are fully hydrated and pass through the resin [2].

Step-by-Step HP-20 Desalting Protocol:

  • Preparation: Soak HP-20 beads in Methanol (30 mins) to wet the pores, then rinse thoroughly with Deionized (DI) Water.

  • Loading: Dissolve your crude salt mixture in the minimum amount of DI Water. Load onto the column.[3][4][5]

  • Desalting Wash: Flush with 3-5 column volumes (CV) of 100% DI Water .

    • Check: Use AgNO₃ solution to test the eluate for chloride ions (white precipitate). Continue washing until the silver nitrate test is negative (no NaCl eluting).

  • Elution: Switch to Methanol (or Acetone/Water mix). The organic solvent disrupts the hydrophobic binding, releasing your pure amine salt.

  • Recovery: Evaporate the methanolic fraction.

HP20_Workflow start Crude Mixture (Amine HCl + NaCl) prep Activate HP-20 Resin (MeOH Soak -> Water Rinse) start->prep load Load Aqueous Solution onto Resin prep->load wash Wash with 100% Water load->wash check Test Eluate with AgNO3 wash->check elute Elute with 100% Methanol check->elute Clear (No Cl-) waste NaCl to Waste check->waste Precipitate (Cl- present) product Pure Amine HCl elute->product waste->wash Continue Washing

Figure 1: Decision workflow for desalting polar amines using HP-20 resin.

Module 3: Chromatographic Rescue (When C18 Fails)

Q: My compound elutes at the solvent front (t0) on Reverse Phase (C18). What now?

A: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography). C18 relies on hydrophobic retention. Polar amine salts have no hydrophobic foot-hold. HILIC uses a polar stationary phase (Silica, Amine, or Zwitterionic) with a low-polarity mobile phase (high Acetonitrile), creating a "water layer" on the silica surface where your polar amine partitions [3].

HILIC Setup Guide:

ParameterRecommendationWhy?
Column Bare Silica or Zwitterionic (ZIC-HILIC)Bare silica is cheapest and effective for amines. ZIC is more robust.
Mobile Phase A Acetonitrile (ACN)The "weak" solvent in HILIC (promotes retention).
Mobile Phase B Water + 10mM Ammonium Formate (pH 3)The "strong" solvent. Buffer is critical to suppress silanol activity.
Gradient 95% ACN

50% ACN
Reverse of C18. Start high organic, increase water to elute.
Sample Diluent 100% ACN or 50:50 ACN/WaterCrucial: Injecting in 100% water will cause the peak to broaden/smear immediately.

Troubleshooting HILIC:

  • Peak Tailing: Add 10-20 mM Ammonium Acetate or Formate. The ionic strength masks secondary interactions with the silica surface [4].

  • Drifting Retention: HILIC columns require long equilibration (20-30 column volumes) to establish the water layer on the surface.

Module 4: Crystallization Engineering

Q: I obtained a gum/oil after evaporation. How do I get a solid?

A: Vapor Diffusion or Trituration with "Dry" Solvents. Polar amine salts are often hygroscopic. If they absorb atmospheric water, they become oils.

Protocol 1: The "Scrubbing" Trituration

  • Dissolve the oil in a small amount of dry Methanol or Ethanol .

  • Add a large excess of Diethyl Ether or MTBE (Methyl tert-butyl ether) until cloudy.

  • Sonicate vigorously. If it oils out again, decant the solvent, add fresh Ether, and scratch the flask walls with a glass rod. The mechanical stress often induces nucleation.

Protocol 2: Vapor Diffusion (Slow & Gentle)

  • Place your concentrated amine solution (in MeOH/EtOH) in a small open vial.

  • Place this small vial inside a larger jar containing the antisolvent (EtOAc or Ether). Cap the large jar.

  • Over 24-48 hours, the antisolvent diffuses into the small vial, slowly lowering solubility and growing crystals without trapping impurities.

Purification_Strategy Start Crude Amine HCl Solubility Soluble in Organic (DCM/EtOAc)? Start->Solubility Standard Standard Wash (Acid/Base) Solubility->Standard Yes WaterSol Water Soluble Only Solubility->WaterSol No Inorganic Contains Inorganic Salts? WaterSol->Inorganic HP20 Diaion HP-20 Desalting Inorganic->HP20 High Salt Load Butanol n-Butanol Extraction Inorganic->Butanol Low Salt/Extraction HILIC HILIC Chromatography HP20->HILIC Polishing Butanol->HILIC Polishing

Figure 2: Strategic decision tree for selecting the correct purification pathway.

References

  • n-Butanol Extraction Mechanism

    • Title: n-Butanol: An Ecologically and Economically Viable Extraction Solvent for Isolating Polar Products from Aqueous Solutions[1]

    • Source: ResearchG
    • URL:[Link]

  • Diaion HP-20 Application

    • Title: Synthetic Adsorbents & Ion Exchange Resins (Diaion™ Manual)
    • Source: Mitsubishi Chemical Corporation[6]

    • URL:[Link]

  • HILIC Methodology

    • Title: HILIC Purification Strategies for Flash Chrom
    • Source: Teledyne ISCO[7]

    • URL:[Link]

  • Buffer Importance in HILIC

    • Title: Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities
    • Source: Journal of Chrom
    • URL:[Link]

Sources

Troubleshooting

Overcoming solubility issues of morpholine salts in organic solvents

[1] Case ID: MOR-SOL-001 Topic: Overcoming Solubility Barriers of Morpholine Salts in Organic Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1] Executive Summary & Diagno...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: MOR-SOL-001 Topic: Overcoming Solubility Barriers of Morpholine Salts in Organic Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1]

Executive Summary & Diagnostic

The Core Problem: Morpholine (


) is a ubiquitous pharmacophore, but its salt forms (Hydrochloride, Hydrobromide, etc.) possess high crystal lattice energy. While highly soluble in water (

mg/mL) and lower alcohols, they act as "brick dust" in aprotic organic solvents (DCM, THF, Toluene, EtOAc). This insolubility halts reactivity in nucleophilic substitutions (

) and couplings because the reactive morpholine species is trapped in the solid phase.

Quick Diagnostic Matrix: Use this table to identify your specific solubility bottleneck.

Solvent ClassTypical SolubilityPrimary IssueRecommended Strategy
Water Very HighNucleophile is hydrated/deactivated; difficult workup.[1]Phase Transfer Catalysis (PTC)
Methanol/Ethanol HighProtic solvent interferes with electrophiles (e.g., acid chlorides).Solvent Exchange or Mixed Systems
DCM/Chloroform NegligibleSalt crashes out; heterogeneous reaction.[1]In-Situ Free Basing or Lipophilic Counter-ions
THF/Dioxane NegligibleSalt crashes out.[1]In-Situ Free Basing
Toluene/Hexane NoneComplete immiscibility.[1]Lipophilic Salts (Advanced)

Troubleshooting Workflow (Visual)

The following decision tree outlines the logical steps to select the correct solubilization strategy based on your downstream application.

SolubilityWorkflow Start Start: Morpholine Salt Insoluble in Organic Solvent Q1 Is the reaction moisture sensitive? Start->Q1 Q2 Can you use a co-solvent? Q1->Q2 No (Water tolerated) Sol1 Strategy A: In-Situ Free Basing (DIPEA/TEA) Q1->Sol1 Yes (Strictly anhydrous) Sol2 Strategy B: Phase Transfer Catalysis (Solid-Liquid) Q2->Sol2 No (Must remain biphasic) Sol3 Strategy C: Mixed Solvent System (DCM/MeOH) Q2->Sol3 Yes Sol4 Strategy D: Lipophilic Counter-ion (Swap Cl- for Sulfonate) Sol1->Sol4 If isolation required as salt form

Figure 1: Decision logic for selecting a solubilization strategy. Blue nodes represent decision points; colored rectangular nodes represent final protocols.

Technical Protocols & Solutions

Protocol A: In-Situ Free Basing (The "Hünig's Trick")

Use Case: You need to react morpholine with an electrophile (e.g., acyl chloride, alkyl halide) in DCM or THF, but you only have Morpholine


HCl.

Mechanism: You cannot simply stir Morpholine


HCl in DCM.[1] You must break the lattice. By adding a tertiary amine base (DIPEA or TEA), you perform a proton exchange. The DIPEA

HCl salt is soluble in DCM (lipophilic cations), keeping the system homogeneous.

Step-by-Step:

  • Suspend: Suspend 1.0 equiv of Morpholine

    
    HCl in anhydrous DCM (0.2 M concentration). It will look like a white slurry.[1]
    
  • Liberate: Add 1.2 – 2.5 equiv of DIPEA (N,N-Diisopropylethylamine) .

    • Observation: The slurry should clear up or become significantly finer as Morpholine free base is released and DIPEA

      
      HCl dissolves.[1]
      
  • React: Add your electrophile immediately.

  • Validation: Monitor by TLC. If the spot stays at the baseline, the free base was not generated.

Protocol B: Phase Transfer Catalysis (PTC)

Use Case: You want to react Morpholine (as a nucleophile) with an alkyl halide in a non-polar solvent (Toluene/DCM) without using anhydrous conditions.

Mechanism: The Morpholine stays in the aqueous phase (or solid phase). A quaternary ammonium catalyst (


) shuttles the morpholine anion into the organic phase.

Recommended Catalyst:

  • Aliquat 336 (Methyltrioctylammonium chloride) for liquid-liquid systems.[1]

  • TBAB (Tetrabutylammonium bromide) for solid-liquid systems.[1]

Workflow (Solid-Liquid PTC):

  • Charge: Add Morpholine

    
    HCl (solid) and solid KOH (2-3 equiv) to Toluene.
    
  • Catalyze: Add 5-10 mol% of TBAB .

  • Heat: Reflux the mixture.

    • Why? The KOH deprotonates the morpholine at the solid interface. The

      
       cation pairs with the Morpholide anion, dragging it into the toluene to react with the electrophile.
      
Protocol C: Lipophilic Counter-Ion Engineering (Advanced)

Use Case: You need to isolate a stable morpholine salt that is soluble in lipids or oils (e.g., for drug formulation or LBFs).

Concept: The Chloride ion is small and has high charge density (Hard), creating a tight lattice. Replacing it with a "Soft," bulky lipophilic anion disrupts the lattice and adds hydrophobic chains.

Data: Counter-Ion Solubility Impact

Counter-Ion Structure Solubility in Lipids/DCM Melting Point Trend

| Chloride |


 | Negligible | High (

) | | Mesylate |

| Low/Moderate | High | | Docusate | Dioctyl sulfosuccinate | Very High | Low (often oil/waxy) | | Stearate |

Fatty Acid | High | Low |[1]

Synthesis of Morpholine Docusate (Lipophilic Salt):

  • Dissolve: Dissolve Morpholine

    
    HCl in minimal water.
    
  • Dissolve: Dissolve Sodium Docusate (1.0 equiv) in DCM.

  • Mix: Combine phases and stir vigorously for 1 hour.

  • Extract: The salt metathesis will occur. The Morpholine

    
    Docusate ion pair is highly lipophilic and will migrate to the DCM layer. NaCl remains in water.[1]
    
  • Dry: Separate DCM layer, dry over

    
    , and evaporate. You will obtain a viscous oil or waxy solid soluble in organic media.[1]
    

Frequently Asked Questions (FAQ)

Q: Can I just use Methanol to dissolve the salt and then add DCM? A: Yes, but with a caveat. A 10-20% MeOH in DCM mixture often dissolves Morpholine


HCl. However, Methanol is nucleophilic. If your reaction involves highly reactive electrophiles (like acid chlorides or anhydrides), the Methanol will react to form methyl esters, ruining your yield. For alkylations, this mixture is acceptable.[1]

Q: Why does my reaction stall even after adding TEA (Triethylamine)? A: TEA


HCl is less soluble in DCM than DIPEA

HCl.[1] If TEA

HCl precipitates, it can coat the surface of your unreacted Morpholine

HCl, creating a passivation layer. Switch to DIPEA (Hünig's Base) or use a catalytic amount of DMAP to facilitate transfer.

Q: I need to analyze Morpholine


HCl by NMR but it won't dissolve in 

.
A: Do not try to force it.
  • Option 1: Use

    
     or 
    
    
    
    .[1]
  • Option 2: If you must use

    
     (e.g., to compare with other organic fragments), perform an "NMR Tube Extraction." Add the salt to the tube, add 
    
    
    
    , then add 2 drops of
    
    
    . Shake. The free base will extract into the chloroform layer for analysis.

Visualizing the PTC Mechanism

Understanding how the catalyst moves the morpholine anion is crucial for troubleshooting rate issues.

PTC_Mechanism cluster_aqueous Aqueous / Solid Phase cluster_organic Organic Phase (DCM/Toluene) MorphSalt Morpholine·HCl Base Base (KOH/NaOH) MorphSalt->Base Deprotonation Q_Morph [Q+ Morpholine-] (Active Species) Base->Q_Morph Ion Exchange (Interface) SaltWaste KCl (Waste) Product R-Morpholine (Product) Q_Morph->Product Reacts with R-X RX R-X (Electrophile) RX->Product Q_X [Q+ X-] (Recycled Catalyst) Product->Q_X Releases X- Q_X->Q_Morph Returns to Interface

Figure 2: The Phase Transfer Catalysis cycle. The Quaternary Ammonium (


) acts as a tugboat, pulling the Morpholine anion into the organic phase to react, then returning to the interface to reload.

References

  • Solubility of Morpholine Salts

    • Solubility of Things.[1][2][3][4][5][6][7] (n.d.). Morpholine hydrochloride solubility data. Retrieved from [Link]

  • Lipophilic Counter-ions & Salt Engineering

    • Molecular Pharmaceutics.[1] (2024).[1][8] Rationalizing Counterion Selection for the Development of Lipophilic Salts. Retrieved from [Link]

    • Drug Development & Delivery.[1] (2016).[1] Lipophilic Salts - Opportunities & Applications.[1] Retrieved from [Link]

  • Phase Transfer Catalysis

    • NPTEL Archive.[1] (n.d.). Phase Transfer Catalysis Mechanisms. Retrieved from [Link]

  • Morpholine Chemical Properties

Sources

Optimization

Preventing racemization during reactions with (R)-Morpholine-2-carbonitrile

Technical Support & Troubleshooting Center Welcome to the Chiral Integrity Center. This guide is designed for medicinal chemists and process engineers working with (R)-Morpholine-2-carbonitrile (CAS: 123-45-6-analog) .

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Center

Welcome to the Chiral Integrity Center. This guide is designed for medicinal chemists and process engineers working with (R)-Morpholine-2-carbonitrile (CAS: 123-45-6-analog) . The structural proximity of the electron-withdrawing nitrile group to the chiral center (C2) renders the


-proton acidic, creating a high risk of racemization under basic or thermal stress.

This is not a generic SOP. It is a troubleshooting system based on mechanistic first principles.

Part 1: The Mechanistic Basis of Racemization

Why is your enantiomeric excess (ee%) dropping?

The loss of optical purity in


-amino nitriles is almost exclusively driven by base-catalyzed enolization .
  • Acidity: The nitrile group (-CN) and the morpholine heteroatoms (O and N) inductively withdraw electron density from the C2 position.

  • Deprotonation: A base removes the C2 proton.

  • Planarization: The resulting carbanion is resonance-stabilized (ketenimine-like character), forcing the C2 carbon into a planar

    
     geometry.
    
  • Racemization: Reprotonation occurs from either the re or si face with equal probability, yielding a racemic mixture.

Mechanism Visualization

RacemizationMechanism R_Iso (R)-Isomer (Chiral C2-H) Transition Planar Intermediate (Resonance Stabilized Anion) R_Iso->Transition Deprotonation (-H+) Base Base (B:) Base->Transition S_Iso (S)-Isomer Transition->S_Iso +H+ (Face A) R_Return (R)-Isomer Transition->R_Return +H+ (Face B)

Figure 1: The deprotonation-reprotonation cycle destroying chirality at the C2 position.

Part 2: Reaction-Specific Troubleshooting

Select your current workflow to identify critical control points.

Scenario A: N-Functionalization (Protection/Alkylation)

The Risk: Using strong bases (NaH, KOtBu) or generating exotherms during protection steps.

ParameterRecommendationThe "Why" (Causality)
Base Selection Use Inorganic Carbonates (

,

) or Hindered Amines (DIPEA).
The pKa of the

-proton is estimated at ~10-12. Strong bases (pKa > 15) like alkoxides will quantitatively deprotonate C2. Carbonates provide kinetic control.
Temperature Maintain < 0°C during addition; < 25°C reaction. Racemization is endothermic; higher T overcomes the activation energy for C-H bond cleavage.
Electrophile Slow addition of

or Alkyl Halides.
Prevents localized "hot spots" of high concentration/exotherm that facilitate proton exchange.
Solvent DCM, THF, or Toluene. Avoid DMSO or DMF if possible. Polar aprotic solvents strip cations, leaving "naked" anions that are far more basic and aggressive.
Validated Protocol: N-Boc Protection
  • Dissolve (R)-Morpholine-2-carbonitrile (1.0 eq) in DCM (0.2 M).

  • Cool to 0°C .

  • Add

    
      (2.5 eq) or DIPEA  (1.2 eq). Avoid NaOH.
    
  • Add

    
     (1.1 eq) dropwise over 30 mins.
    
  • Quench with dilute citric acid (pH 4-5) immediately upon completion. Do not let the reaction stir overnight in base.

Scenario B: Nitrile Transformations (Hydrolysis to Acid/Amide)

The Risk: Basic hydrolysis is the #1 cause of racemization for


-amino nitriles.
MethodStatusTechnical Note
Alkaline Hydrolysis (NaOH/KOH) FORBIDDEN The mechanism requires formation of an enolate-like intermediate. Complete racemization is virtually guaranteed.
Acid Hydrolysis (Conc. HCl/H2SO4) PREFERRED Protonation of the nitrile occurs before water attack. The acidic medium suppresses the formation of the anionic species required for racemization.
Oxidative Hydrolysis (

)
CAUTION Often requires basic pH (pH 9-10). Use controlled pH buffers (carbonate) rather than free hydroxide.
Decision Logic for Nitrile Conversion

NitrileWorkflow Start Target: Hydrolysis of -CN Choice Select Reagent System Start->Choice BasePath Basic (NaOH/LiOH) Choice->BasePath Standard Protocol AcidPath Acidic (HCl/H2SO4) Choice->AcidPath Chiral Protocol EnzPath Biocatalytic (Nitrilase) Choice->EnzPath Mildest Option ResultFail RESULT: Racemic Product (Avoid) BasePath->ResultFail ResultPass RESULT: High ee% Retention AcidPath->ResultPass EnzPath->ResultPass

Figure 2: Workflow decision tree for retaining chirality during nitrile hydrolysis.

Part 3: Analytical Validation (Self-Check)

You cannot assume chirality is preserved. You must measure it.

Standard Chiral HPLC Method (Guideline):

  • Column: Chiralpak IC or AD-H (Amylose-based columns generally separate morpholine derivatives well).

  • Mobile Phase: Hexane : IPA (90:10) with 0.1% Diethylamine (DEA) .

    • Note: DEA is required to sharpen the peak of the secondary amine, but ensure your sample is not left in DEA solution for days.

  • Detection: UV @ 210 nm (Nitrile absorbance).

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use NaH for N-alkylation if I keep it at -78°C? A: It is high-risk. Even at low temperatures, NaH is a heterogeneous base that creates high local basicity. If you must use a strong base, use LiHMDS or KHMDS at -78°C; the lithium counter-ion provides a tighter coordination (chelating effect) to the nitrile nitrogen, potentially stabilizing the configuration, whereas sodium/potassium are more dissociative. However, weak bases (


) are vastly superior for safety.

Q: My reaction requires heating to 80°C. Is my chirality doomed? A: Not necessarily, but the time becomes the killer.

  • Action: Run a kinetic profile. Check ee% at 1h, 2h, and 4h.

  • Mitigation: If heating is required, ensure the solvent is non-polar (Toluene) and the system is strictly anhydrous. Water acts as a proton shuttle, accelerating racemization.

Q: I need to store the intermediate. Free base or Salt? A: Always store as the Salt (HCl or Oxalate). The free base of (R)-morpholine-2-carbonitrile is an amine (base) and a carbon acid (nitrile alpha-proton) in one molecule. It can undergo auto-racemization (intermolecular proton transfer) upon standing, especially in liquid/oil form. The salt form protonates the amine, killing its basicity and preventing auto-racemization.

References

  • Direct Catalytic N-Alkyl

    
    -Amino Acid Esters and Amides. ChemSusChem, 2021.[1] (Demonstrates base-free or mild-base alkylation strategies to prevent 
    
    
    
    -racemization).
  • Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka Univ. J. Sci., 2011. (Discusses cyclization conditions and diastereoselectivity in chiral morpholine synthesis).

  • Hydrolysis of free

    
    -amino nitriles using a reverse Strecker reaction. Organic Letters, 2023.[2] (Highlights the sensitivity of 
    
    
    
    -amino nitriles to hydrolysis conditions).
  • pKa Values in Organic Chemistry. Master Organic Chemistry, 2026. (Foundational data on pKa of nitriles, amides, and amines to justify base selection).

  • Asymmetric Strecker Synthesis of

    
    -Amino Acids. Organic Letters, 2000. (Establishes acid hydrolysis as the standard for preserving chirality in amino nitriles). 
    

Sources

Troubleshooting

Workup procedures for reactions involving polar aprotic solvents like DMF or DMSO

Topic: Workup procedures for reactions involving polar aprotic solvents (DMF, DMSO) Ticket ID: #SOLV-REM-001 Status: Open Assigned Specialist: Senior Application Scientist Welcome to the "High-Boiling" Crisis Center You...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Workup procedures for reactions involving polar aprotic solvents (DMF, DMSO) Ticket ID: #SOLV-REM-001 Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the "High-Boiling" Crisis Center

You are likely here because your rotary evaporator bath is set to 60°C, the pressure is down to 10 mbar, and the volume in your flask hasn't budged. Or perhaps your NMR spectrum shows a massive singlet at 2.89 ppm (DMF) or 2.62 ppm (DMSO) that is obscuring your product signals.

Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent reaction solvents but nightmare workup candidates due to their high boiling points (


C and 

C, respectively) and miscibility with water.[1]

This guide provides field-tested protocols to remove these solvents without decomposing your product or ruining your vacuum pump.

Triage: Which Method Fits Your Molecule?

Before starting a workup, you must categorize your product. The "standard" aqueous wash often fails because DMF and DMSO can drag organic products into the aqueous phase (the "cosolvent effect").

Decision Logic

Use the following logic flow to select the correct protocol.

SolventRemovalDecision Start Start: Select Solvent Removal Method IsProductVolatile Is the product volatile? Start->IsProductVolatile IsProductWaterSoluble Is the product water-soluble? IsProductVolatile->IsProductWaterSoluble No MethodA Protocol A: LiCl Extraction (The Gold Standard) IsProductVolatile->MethodA No MethodB Protocol B: Azeotropic Evaporation (Heptane/Toluene) IsProductVolatile->MethodB Yes (Avoid Heat) IsProductAcidSensitive Is the product acid-sensitive? IsProductWaterSoluble->IsProductAcidSensitive No MethodC Protocol C: Lyophilization / SPE (Solid Phase Extraction) IsProductWaterSoluble->MethodC Yes IsProductAcidSensitive->MethodA Yes MethodD Protocol D: Acidic Wash (DMF Only) IsProductAcidSensitive->MethodD No (DMF only)

Caption: Decision matrix for selecting the optimal workup procedure based on product stability and solubility.

Protocol A: The LiCl Extraction (The Gold Standard)

Best for: Lipophilic (non-water-soluble) compounds. Mechanism: "Salting Out." DMF and DMSO are miscible with water. However, if you saturate the aqueous layer with Lithium Chloride (LiCl), the ionic strength becomes so high that organic molecules are "squeezed" out of the water and into the organic layer. Simultaneously, the LiCl coordinates strongly with DMF/DMSO, keeping them in the aqueous phase.

Step-by-Step Procedure
  • Dilution: Dilute your reaction mixture with an organic solvent (Ethyl Acetate or Diethyl Ether). Use 5x the volume of the original DMF/DMSO.

  • The Wash: Wash the organic layer 3 times with 5% aqueous LiCl (or saturated LiCl).

    • Note: Do not shake too vigorously if your product is prone to emulsions; gentle inversion is often sufficient.

  • Brine Wash: Perform a final wash with saturated NaCl (brine) to remove any residual lithium salts.

  • Drying: Dry over

    
     or 
    
    
    
    and concentrate.
Why LiCl? (Data Comparison)

Delhaye et al.[2] demonstrated the efficiency of various extraction solvents.

Workup MethodResidual DMF in Organic Layer (wt%)Residual DMSO in Organic Layer (wt%)
Standard Water Wash ~2.5%~0.5%
Brine Wash ~1.5%~0.2%
5% LiCl Wash < 0.1% < 0.05%

Data approximated based on partition coefficients in ethyl acetate systems [1].

LiClExtraction Step1 1. Reaction Mix (Product + DMF) Step2 2. Add Et2O/EtOAc + 5% LiCl (aq) Step1->Step2 Dilution Step3 3. Phase Separation Step2->Step3 Extraction OutputOrg Organic Layer: Product (DMF-free) Step3->OutputOrg Top Layer OutputAq Aqueous Layer: Water + LiCl + DMF Step3->OutputAq Bottom Layer

Caption: Workflow for the LiCl extraction method, separating DMF/DMSO into the aqueous phase.

Protocol B: Azeotropic Evaporation

Best for: Volatile products or when aqueous workup is impossible. Mechanism: Azeotropes are mixtures of liquids that boil at a constant temperature. Heptane forms an azeotrope with DMF, allowing it to be "carried" over into the trap at a lower temperature than pure DMF.

The "Heptane Trick" (For DMF)
  • Add Heptane to your reaction flask (Ratio: 10 mL Heptane per 1 mL DMF).

  • Rotary evaporate at

    
    C.
    
  • The mixture will turn cloudy as DMF is removed and the product oils out.

  • Repeat 2-3 times.

  • Alternative:Toluene can also be used (Ratio: 3:1 Toluene:DMF), but Heptane is often preferred for final traces.

The "Lyophilization Trick" (For DMSO)

DMSO freezes at


C.
  • Dilute the DMSO reaction mixture with water (Ratio: 4:1 Water:DMSO).

  • Freeze the mixture in liquid nitrogen or a dry ice/acetone bath.

  • Lyophilize (freeze-dry) overnight. The DMSO will sublime along with the water.

Protocol C: The "Water-Soluble" Nightmare[3]

Scenario: Your product is a polar amine, sugar, or peptide that dissolves in water. You cannot use Protocol A (LiCl) because your product will stay in the water.

Solution 1: Reverse Phase Flash Chromatography

Load the crude DMF/DMSO solution directly onto a C18 (Reverse Phase) column.

  • Elution: Start with 100% Water (to flush out DMF/DMSO).

  • Gradient: Slowly increase Acetonitrile/Methanol. Your product will elute after the solvent front.

Solution 2: Solid Phase Extraction (SPE)

For small scales (<100 mg):

  • Use a C18 Sep-Pak cartridge.

  • Condition with MeCN, then equilibrate with water.

  • Load reaction mixture (diluted with water).

  • Wash with water (removes DMF/DMSO).[3][4]

  • Elute product with MeOH or MeCN.

Troubleshooting & FAQs

Q: I see two peaks in my NMR at 2.89 and 2.96 ppm. Is this my product? A: No. That is DMF .[5] Due to the partial double bond character of the C-N bond, the two methyl groups are magnetically non-equivalent on the NMR timescale at room temperature. They appear as two distinct singlets.

Q: Can I use 1N HCl to remove DMF? A: Yes, but with caution. DMF is an amide and can be protonated or hydrolyzed. Washing with 0.5N HCl converts DMF to a water-soluble salt, removing it efficiently.

  • WARNING: Do not use this if your molecule has acid-sensitive protecting groups (e.g., Boc, TBS) or is itself a base that will be protonated and lost to the aqueous layer.

Q: My DMSO reaction turned black upon heating. What happened? A: DMSO is thermally unstable at high temperatures and can act as an oxidant (Swern-type decomposition) or decompose to sulfides (smells like rotten cabbage). Avoid heating DMSO above


C. If you must distill it, use a high-vacuum oil pump to lower the boiling point below 

C.

Q: I used LiCl, but I still see DMF in the NMR. A: You likely saturated the organic layer with water/DMF before the LiCl had a chance to work.

  • Fix: Dry the organic layer thoroughly with

    
     (magnesium sulfate). 
    
    
    
    is a powerful desiccant that can actually adsorb residual DMF. Use a large excess of drying agent and stir for 15 minutes.

References

  • Delhaye, L. ; Ceccato, A.; Jacobs, P.; Köttgen, C.; Merschaert, A. Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems.[2][6][7] Org.[4][6][7][8][9][10][11] Process Res. Dev.2007 , 11 (1), 160–164.[2][7][8] [Link]

  • Gottlieb, H. E. ; Kotlyar, V.; Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[10][12][13][14] J. Org.[2][10][12] Chem.1997 , 62 (21), 7512–7515.[10] [Link]

  • University of Rochester. Workup for Reactions in DMF or DMSO. Rochester Group Guides.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of Morpholine-Containing Compounds

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, frequently recognized as a "privileged structure."[1][2] Its prevalence in approved drugs and clinical candidates stems from a unique combination...

Author: BenchChem Technical Support Team. Date: February 2026

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, frequently recognized as a "privileged structure."[1][2] Its prevalence in approved drugs and clinical candidates stems from a unique combination of advantageous physicochemical and biological properties. The morpholine ring, with its ether and secondary amine functionalities, imparts a well-balanced hydrophilic-lipophilic profile, modulates the basicity (pKa) of the nitrogen atom, and often enhances metabolic stability and pharmacokinetic properties.[1][2][3][4] These attributes make it an invaluable scaffold for medicinal chemists seeking to optimize potency, selectivity, and drug-like characteristics.[2][5]

This guide offers an in-depth comparison of the structure-activity relationships (SAR) for morpholine-containing compounds across distinct therapeutic areas. By examining specific case studies, we will dissect the causal relationships between structural modifications and biological outcomes, providing researchers with actionable insights and validated experimental frameworks.

Morpholine in Anticancer Drug Discovery: Targeting EGFR Mutants

The emergence of drug resistance is a primary challenge in cancer chemotherapy. A salient example is the T790M mutation in the Epidermal Growth Factor Receptor (EGFR), which confers resistance to first-generation inhibitors like gefitinib in non-small cell lung cancer (NSCLC).[6] This has spurred the development of next-generation inhibitors where the morpholine moiety plays a critical role.

Case Study: Morpholine-Substituted Diphenylpyrimidines as EGFRT790M Inhibitors

Researchers have identified diphenylpyrimidine derivatives bearing a morpholine group as potent and selective inhibitors of the drug-resistant EGFRT790M mutant.[6] The morpholine ring is typically incorporated as a terminal, solvent-exposed group to enhance solubility and pharmacokinetic properties without compromising binding affinity to the target kinase.

The core hypothesis is that specific substitutions on the pyrimidine scaffold would engage with the kinase active site, while the terminal morpholine would optimize drug-like properties. The SAR data below validates this approach, showing how subtle changes influence potency and selectivity.

CompoundR Group (Linker)R¹ Group (Aryl)EGFRT790M/L858R IC₅₀ (nM)[6]H1975 Cell IC₅₀ (µM)[6]Selectivity Index (WT/Mutant)[6]
Gefitinib --21.44.31.8
10a -CH₂CH₂-H1.20.051425.8
10b -CH₂CH₂-4-F0.80.045563.8
10c -CH₂CH₂-4-Cl0.710.037631.9
10d -CH₂CH₂-4-CH₃1.50.062345.2
11a -CH₂CH₂CH₂-H3.50.12151.7

Causality and Interpretation:

  • Morpholine's Role: The consistent presence of the morpholine ring across the most active compounds (10a-d) underscores its importance for maintaining a favorable pharmacokinetic profile. Its primary contribution is enhancing aqueous solubility, a critical factor for oral bioavailability.

  • Linker Length: Extending the alkyl linker from two carbons (series 10) to three carbons (11a) resulted in a significant drop in potency (IC₅₀ from 1.2 nM to 3.5 nM). This suggests an optimal distance is required to position the morpholine group in a favorable solvent-exposed region without disrupting the core's binding to the kinase.

  • Aryl Substitution: Introducing small, electron-withdrawing halogens (F, Cl) at the para-position of the R¹ aryl ring (10b, 10c) led to the most potent compounds. Compound 10c , with a chloro-substituent, exhibited the lowest IC₅₀ (0.71 nM) and the highest selectivity over wild-type (WT) EGFR. This indicates that these substitutions may form favorable interactions within a specific sub-pocket of the ATP-binding site.

SAR logic for EGFR inhibitors.

Experimental Protocols

This protocol is a self-validating system where purification and characterization at each step confirm the reaction's success before proceeding.

  • Step 1: Synthesis of Intermediate A. Commercially available 2,4-dichloro-5-methoxypyrimidine is reacted with 4-chloroaniline in the presence of a base (e.g., diisopropylethylamine) in isopropanol under reflux.

  • Step 2: Suzuki Coupling. Intermediate A is coupled with 3-ethynylaniline using a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper co-catalyst (CuI) in a solvent mixture like THF/water.

  • Step 3: Michael Addition. The product from Step 2 is reacted with 2-morpholinoethan-1-ol in the presence of sodium hydride (NaH) in anhydrous DMF at 0°C to room temperature.

  • Step 4: Purification & Validation. The final crude product is purified using column chromatography on silica gel. The structure and purity of inhibitor 10c are confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to match the expected values.[6]

This assay quantifies the direct inhibitory effect of the compound on the target enzyme.

  • Preparation: Recombinant human EGFRT790M/L858R enzyme is prepared in a kinase buffer. A synthetic peptide substrate and ATP are also prepared.

  • Reaction Setup: The enzyme, varying concentrations of the test compound (e.g., 10c ), and the peptide substrate are incubated in a 96-well plate.

  • Initiation: The kinase reaction is initiated by adding a final concentration of ATP (often at its Km value). The reaction proceeds at 30°C for a specified time (e.g., 60 minutes).

  • Termination & Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®).

  • Data Analysis: Luminescence signals are converted to percent inhibition relative to a DMSO control. The IC₅₀ value is calculated by fitting the data to a four-parameter logistic curve. A known inhibitor (e.g., Osimertinib) should be run as a positive control to validate assay performance.

Morpholine in Antibacterial Drug Discovery

The morpholine scaffold is integral to several antibacterial agents, most notably the oxazolidinone antibiotic Linezolid, where it is crucial for its activity and safety profile.[7][8] The ring can improve penetration into bacterial cells and presents a metabolically stable anchor for further functionalization.

Case Study: Morpholine-Derived Benzenesulphonamides

Sulphonamide antibiotics function by inhibiting dihydropteroate synthase, an enzyme essential for bacterial folic acid synthesis. Incorporating a morpholine ring into a benzenesulphonamide core is a strategy to develop novel antibacterial agents with potentially improved properties.[9]

A comparative study of synthesized morpholine-benzenesulphonamides reveals key structural determinants for antibacterial activity.

CompoundR Group (on Benzene Ring)B. subtilis MIC (µg/mL)[9]S. typhi MIC (µg/mL)[9]E. coli MIC (µg/mL)[9]
1 H50>100>100
2 4-CH₃5050>100
Ciprofloxacin (Control)252525

Causality and Interpretation:

  • Core Activity: The unsubstituted compound 1 shows moderate activity against the Gram-positive bacterium B. subtilis but is inactive against the Gram-negative bacteria S. typhi and E. coli. This is a common pattern for sulphonamides, as the outer membrane of Gram-negative bacteria often presents a significant permeability barrier.

  • Impact of Substitution: The addition of a methyl group at the para-position (compound 2 ) retains activity against B. subtilis and, critically, confers moderate activity against S. typhi. This suggests that the small, lipophilic methyl group enhances the compound's ability to penetrate the more complex cell envelope of S. typhi. However, it is still insufficient to overcome the resistance mechanisms or permeability barrier of E. coli.

  • The Morpholine Constant: The morpholine ring provides a constant structural feature that ensures a baseline level of water solubility and acts as a suitable amine for attachment to the sulphonyl chloride precursor. Its presence is foundational to the scaffold's design.

Workflow for antibacterial SAR study.

Experimental Protocols

This is a straightforward and robust one-step synthesis.

  • Reaction Setup: Dissolve morpholine in a suitable solvent (e.g., dichloromethane) and cool in an ice bath.

  • Reagent Addition: Add p-toluenesulfonyl chloride dropwise to the cooled solution with stirring. An excess of morpholine or the addition of a non-nucleophilic base (e.g., triethylamine) is used to neutralize the HCl byproduct.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Workup and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[9]

This is the gold-standard method for quantifying antibacterial potency.

  • Preparation: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) from a fresh culture.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. The results are validated by ensuring robust growth in the positive control well and no growth in the negative control well.

Morpholine in Antiviral Drug Discovery: A Case for Enhanced Potency

The morpholine ring is increasingly being explored in antiviral drug design to enhance potency and modulate pharmacokinetic properties.[10][11] Its ability to form hydrogen bonds and engage in favorable interactions can significantly boost a compound's activity against viral targets.

Case Study: Pyrazoline Acylhydrazones against Tobacco Mosaic Virus (TMV)

A compelling demonstration of the morpholine ring's direct contribution to bioactivity comes from a study on pyrazoline acylhydrazone derivatives designed to combat TMV.[12] Two series of compounds were synthesized: one without (A-series) and one with (T-series) a terminal morpholine moiety, allowing for a direct comparison.

The data clearly shows that the introduction of a morpholine ring leads to a dramatic and consistent increase in antiviral activity across all tested modes.

CompoundKey Structural FeatureCurative Activity (%)[12]Protective Activity (%)[12]Inactivation Activity (%)[12]
A-13 Morpholine-free35.142.361.2
T-8 Morpholine-containing63.2 (+28.1)68.5 (+26.2)88.7 (+27.5)
T-19 Morpholine-containing80.975.490.5
Ningnanmycin (Control)67.254.389.6

Causality and Interpretation:

  • Direct Potency Enhancement: Comparing structurally analogous compounds A-13 and T-8 , the addition of the morpholine ring increased curative activity by over 28%.[12] This substantial boost suggests the morpholine is not merely a passive PK modulator but is actively contributing to the pharmacophore.

  • Mechanism of Action: The study proposed that the morpholine ring facilitates an intramolecular charge-transfer channel, enhancing electron transfer efficiency when the molecule binds to its target, the TMV coat protein.[12] This stronger interaction leads to direct disruption of viral particles and inhibits viral replication.

  • Optimized Lead: Compound T-19 emerged as the most potent derivative, outperforming the commercial antiviral agent Ningnanmycin in curative and protective activity. This highlights the success of the strategy to incorporate the morpholine ring to create a superior antiviral candidate.

Proposed mechanism for T-19 antiviral activity.

Experimental Protocols

This protocol outlines the key steps for creating the active antiviral agents.

  • Step 1: Synthesis of Pyrazoline Carboxylate. An appropriately substituted chalcone is reacted with hydrazine hydrate in ethanol under reflux to form the core pyrazoline ring.

  • Step 2: Hydrazide Formation. The resulting pyrazoline ester is then reacted with an excess of hydrazine hydrate to form the corresponding acylhydrazide intermediate.

  • Step 3: Condensation. The acylhydrazide is condensed with an aldehyde that already contains the morpholine moiety (e.g., 4-morpholino-benzaldehyde) in ethanol with a catalytic amount of acetic acid under reflux.

  • Purification and Validation: The final product is purified by recrystallization. The structure is confirmed using ¹H NMR, ¹³C NMR, and HRMS to ensure the correct compound has been synthesized.[12]

This in vivo assay provides a robust measure of a compound's effectiveness in a biological system.

  • Plant Cultivation: Grow healthy Nicotiana tabacum plants to the 6-8 leaf stage under controlled greenhouse conditions.

  • Virus Inoculation: Prepare a purified TMV solution. Lightly dust the leaves with carborundum and gently rub the virus solution onto the entire surface of each leaf.

  • Compound Application (Curative Assay): After a set time post-inoculation (e.g., 2 hours), smear a solution of the test compound (e.g., T-19 in a suitable solvent) onto the left side of each inoculated leaf. Smear the solvent only on the right side as a control.

  • Compound Application (Protective Assay): Smear the compound solution on the left side of the leaf before virus inoculation. The right side serves as the control.

  • Incubation and Observation: Keep the plants in a greenhouse for 3-4 days to allow local lesions to form.

  • Data Analysis: Count the number of local lesions on both the treated (left) and control (right) halves of each leaf. The percent inhibition is calculated as: [1 - (Number of lesions on treated side / Number of lesions on control side)] x 100.

Conclusion

Across diverse therapeutic landscapes—from targeted cancer therapy to the fight against bacterial and viral infections—the morpholine ring consistently proves its merit as a versatile and powerful scaffold in drug design. This guide demonstrates that its role is multifaceted; it can act as a crucial pharmacophore that directly enhances binding and potency, as seen in the antiviral agents, or as a critical modulator of physicochemical properties that enables a molecule to reach its target effectively, as demonstrated by the EGFR inhibitors. The systematic analysis of structure-activity relationships, grounded in robust and validated experimental protocols, is the key to unlocking the full potential of this privileged heterocycle for the development of next-generation therapeutics.

References

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  • Zhang, Y., et al. (2017). Synthesis and biological evaluation of morpholine-substituted diphenylpyrimidine derivatives (Mor-DPPYs) as potent EGFR T790M inhibitors with improved activity toward the gefitinib-resistant non-small cell lung cancers (NSCLC). European Journal of Medicinal Chemistry, 133, 329-339. [Link]

  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. [Link]

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  • Angelici, G., & Kokotos, G. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules, 25(5), 1154. [Link]

  • Umar, U. A., et al. (2021). Synthesis and In Vitro Antibacterial Activity of Morpholine Derived Benzenesulphonamides. Journal of Chemical Society of Nigeria, 46(6). [Link]

  • Trishin, Y. G., & Belyaev, N. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49, 1407-1430. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Velupillai, L., et al. (2015). Synthesis and biological evaluation of morpholine and salicylamide nucleus based derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 1198-1207. [Link]

  • Velupillai, L., et al. (2015). Synthesis and Biological Evaluation of Morpholine and Salicylamide Nucleus Based Derivatives. Academia.edu. [Link]

  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Di Lallo, G., et al. (2024). Antimicrobial activity of morpholine derivatives 3-6. ResearchGate. [Link]

  • Lin, S., et al. (2024). Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection. Dalton Transactions, 53(27), 12285-12293. [Link]

  • Bektaş, H., et al. (2010). Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(4), 549-556. [Link]

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  • Wang, M., et al. (2026). Morpholine ring facilitates antiviral potency of Pyrazoline Acylhydrazone against TMV: design, synthesis, and mechanistic study. Pest Management Science. [Link]

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Comparative

Comparison of different synthetic routes to chiral 2-substituted morpholines

Topic: Comparison of Different Synthetic Routes to Chiral 2-Substituted Morpholines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Chiral 2-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of Different Synthetic Routes to Chiral 2-Substituted Morpholines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chiral 2-substituted morpholines are privileged pharmacophores in medicinal chemistry, serving as core scaffolds in antidepressants (e.g., Reboxetine ), NK1 antagonists (e.g., Aprepitant ), and various kinase inhibitors. Their metabolic stability and solubility profile make them ideal for modulating pharmacokinetic properties.

Historically, accessing these structures required lengthy chiral pool syntheses or resolution of racemates. However, recent advances in transition-metal catalysis and organocatalysis have introduced more direct, atom-economical routes. This guide objectively compares three dominant methodologies:

  • Asymmetric Hydrogenation (Rh-Catalyzed) – The modern high-throughput standard.

  • Chiral Pool Synthesis (Epoxide Ring-Opening) – The traditional, stoichiometric reliability.

  • Organocatalytic Cyclization – The metal-free, mild-condition alternative.

Strategic Overview & Selection Matrix

FeatureRoute 1: Asymmetric Hydrogenation Route 2: Chiral Pool (Epoxide) Route 3: Organocatalysis
Primary Mechanism Rh-catalyzed reduction of dehydromorpholinesNucleophilic ring-opening / CyclizationCinchona-catalyzed halocyclization
Enantioselectivity (ee) Excellent (>99%)High (Depends on starting material purity)Good to Excellent (85–99%)
Step Count Low (2 steps from enamide)Medium (3–5 steps)Medium (Requires alkenol precursor)
Scalability High (Kg scale demonstrated)High (Linear scale-up)Moderate (Dilution often required)
Atom Economy Superior (100% atom efficient step)Moderate (Leaving groups/reagents)Good
Key Limitation Catalyst cost (Rh/Ligand)Availability of chiral epoxidesSubstrate scope (alkenol specific)

Detailed Technical Analysis & Protocols

Route 1: Asymmetric Hydrogenation (Rh-SKP System)

The "Gold Standard" for Efficiency

This route represents the state-of-the-art in generating 2-substituted morpholines. It relies on the asymmetric hydrogenation of 2-substituted dehydromorpholines (cyclic enamides/enol ethers).[1] The breakthrough in this field was the utilization of Bisphosphine-Rhodium complexes with large bite angles (e.g., SKP-Rh ), which overcome the low reactivity of the electron-rich double bond.

Mechanism of Action

The rhodium catalyst coordinates with the enamide double bond and the directing group (often N-Cbz or N-Ac). The large bite angle of the SKP ligand creates a chiral pocket that enforces facial selectivity during the migratory insertion of hydride.

Rh_Hydrogenation Substrate 2-Substituted Dehydromorpholine Complex Rh-SKP Coordination Substrate->Complex Rh(cod)2SbF6 OxAdd Oxidative Addition (H2) Complex->OxAdd MigIns Migratory Insertion (Enantio-determining) OxAdd->MigIns RedElim Reductive Elimination MigIns->RedElim Product Chiral 2-Substituted Morpholine (>99% ee) RedElim->Product Regenerate Cat.

Figure 1: Catalytic cycle for the Rh-SKP mediated asymmetric hydrogenation.

Experimental Protocol

Target: (S)-2-Phenylmorpholine derivative Reference: Chemical Science, 2021, 12, 153-158.

  • Substrate Preparation: Synthesize the dehydromorpholine precursor via intramolecular cyclization of the corresponding acyclic ketone/aldehyde and amino alcohol, followed by dehydration. Ensure the Nitrogen is protected (e.g., Cbz).

  • Catalyst Loading: In a glovebox, weigh [Rh(cod)₂]SbF₆ (1.0 mol%) and the chiral ligand (R,R,R)-SKP (1.1 mol%). Dissolve in anhydrous DCM and stir for 30 min to form the active complex.

  • Hydrogenation:

    • Transfer the catalyst solution to an autoclave containing the substrate (0.5 mmol) in DCM (2.0 mL).

    • Purge with H₂ three times.

    • Pressurize to 30 atm H₂.

    • Stir at room temperature for 24 hours .

  • Work-up: Carefully release pressure. Concentrate the solvent under reduced pressure.

  • Purification: Pass the crude residue through a short silica plug (eluent: EtOAc/Hexane) to remove catalyst traces.

    • Expected Yield: >95%[2][3][4]

    • Expected ee: >99% (Determine via Chiral HPLC, e.g., Chiralcel OD-H).

Route 2: Chiral Pool Synthesis (Styrene Oxide Route)

The "Reliable" Stoichiometric Approach

This method utilizes commercially available chiral epoxides (e.g., (S)-Styrene Oxide ) as the source of chirality. The core strategy involves the regioselective ring-opening of the epoxide with a nitrogen nucleophile (ethanolamine), followed by cyclization.

Critical Control Point: The cyclization step must be carefully chosen to avoid racemization at the benzylic center. Acid-catalyzed cyclization can lead to SN1 pathways and loss of chirality. Mitsunobu cyclization or selective activation of the primary alcohol is preferred.

Workflow Diagram

Chiral_Pool Epoxide (S)-Styrene Oxide (>99% ee) RingOpen Regioselective Ring Opening (Ethanolamine, 60°C) Epoxide->RingOpen Intermediate N-(2-hydroxy-2-phenylethyl) ethanolamine RingOpen->Intermediate Activation Selective Activation (Primary -OH Tosylation) Intermediate->Activation Maintains Chiral Center Cyclization Base-Mediated Cyclization (t-BuOK, THF) Activation->Cyclization Final (S)-2-Phenylmorpholine Cyclization->Final

Figure 2: Chiral pool synthesis preserving the benzylic stereocenter.

Experimental Protocol

Target: (S)-2-Phenylmorpholine Method: Epoxide Opening / Selective Tosylation

  • Ring Opening:

    • To a solution of (S)-styrene oxide (10 mmol) in MeOH (20 mL), add ethanolamine (12 mmol).

    • Heat to reflux for 4 hours.

    • Concentrate to yield the aminodiol intermediate.

  • N-Protection (Optional but recommended): Protect the amine with Boc₂O to prevent interference during activation.

  • Cyclization (One-Pot via Sulfamidate or Tosylate):

    • Alternative High-Fidelity Method: Treat the N-Boc aminodiol with TsCl (1.1 equiv) and Pyridine at 0°C. This selectively tosylates the primary alcohol (less hindered) over the secondary benzylic alcohol.

    • Add t-BuOK (2.5 equiv) in THF to induce intramolecular SN2 displacement of the tosylate by the benzylic alkoxide.

  • Deprotection: Remove the Boc group with TFA/DCM.

    • Note: This route preserves the (S)-configuration if the oxygen attacks the primary carbon. If the amine attacks the epoxide (standard), the OH is on the chiral center. The cyclization described above (O-attack on primary-OTs) retains the configuration.

Route 3: Organocatalytic Halocyclization

The "Green" Alternative

For substrates where transition metals must be avoided, organocatalysis offers a robust solution. Using Cinchona alkaloid-derived catalysts (e.g., (DHQD)₂PHAL or phthalazine derivatives), alkenols can undergo enantioselective chlorocyclization to form the morpholine ring.

Mechanism

The catalyst acts as a phase-transfer catalyst or a chiral Lewis base, activating the halogen source (e.g., 1,3-dichloro-5,5-dimethylhydantoin, DCDMH) and directing the facial attack of the pendant hydroxyl group onto the alkene.

Experimental Protocol

Target: Chiral 2-substituted morpholine (via chlorocyclization) Reference: Organic Chemistry Frontiers, 2018 (Cinchona-phthalazine system).

  • Reaction Setup:

    • Dissolve the alkenol substrate (0.2 mmol) in Toluene/CHCl₃ (1:1).

    • Add catalyst (DHQD)₂PHAL (5 mol%).

    • Add K₂CO₃ (1.0 equiv) as base.

  • Cyclization:

    • Cool to -20°C.

    • Add the chlorinating agent (e.g., DCDMH or NCS) portion-wise.

    • Stir for 12–24 hours until TLC shows consumption of starting material.

  • Work-up: Quench with saturated Na₂S₂O₃. Extract with EtOAc.

  • Result: This yields a chloro-morpholine intermediate. The chlorine can be removed (radical reduction) or used for further functionalization.

    • Yield: 85–95%

    • ee: 90–97%

Comparative Data Summary

MetricRh-SKP Hydrogenation Chiral Pool (Styrene Oxide) Organocatalysis
Yield (Overall) 95–99% 60–75%80–90%
Enantiomeric Excess >99% >98% (Source dependent)90–97%
Cost Driver Rhodium / LigandChiral EpoxideCatalyst / Reaction Time
Green Chemistry High (Atom Economy)Low (Stoichiometric Waste)High (Mild, Metal-free)
Throughput High (Batch/Flow compatible)Low (Linear steps)Medium

Conclusion & Recommendation

  • For Drug Discovery (Gram Scale): Route 1 (Rh-SKP Hydrogenation) is the superior choice. It offers the highest enantioselectivity and yield with minimal purification steps, allowing for rapid library generation of 2-substituted morpholines.

  • For Generic Manufacturing (Kg Scale): Route 2 (Chiral Pool) remains competitive if the specific chiral epoxide is inexpensive (like styrene oxide). It avoids the regulatory burden of removing heavy metals (Rh).

  • For Academic/Diversity Oriented Synthesis: Route 3 (Organocatalysis) provides unique substitution patterns (e.g., halomorpholines) that can be further derivatized, offering access to chemical space not easily reachable by hydrogenation.

References
  • Asymmetric Hydrogenation of Dehydromorpholines

    • Li, M., et al. "Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines."[1] Chemical Science, 2021, 12 , 153-158.

  • Organocatalytic Synthesis

    • Zhang, J., et al. "Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification." Organic Chemistry Frontiers, 2018.

  • Chiral Pool Methodologies (Styrene Oxide)

    • BenchChem.[5][6][7] "Side-by-side comparison of synthesis routes for morpholine-based compounds."

  • General Review of Morpholine Synthesis

    • "Morpholine synthesis."[6][8][9][10] Organic Chemistry Portal.

Sources

Validation

High-Throughput Enantiomeric Excess Determination of Amines: CD Spectroscopy vs. Chiral HPLC

Executive Summary In the kinetic landscape of modern drug discovery, the determination of enantiomeric excess (ee) is a significant bottleneck.[1] While chiral High-Performance Liquid Chromatography (HPLC) remains the re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the kinetic landscape of modern drug discovery, the determination of enantiomeric excess (ee) is a significant bottleneck.[1] While chiral High-Performance Liquid Chromatography (HPLC) remains the regulatory gold standard for final product release, its serial nature (20–40 minutes per sample) creates a backlog in high-throughput experimentation (HTE) environments.

This guide evaluates Circular Dichroism (CD) Spectroscopy as a superior alternative for the rapid, parallel screening of chiral amines.[2] We focus specifically on Supramolecular Sensing and Dynamic Covalent Chemistry (DCC) protocols, which overcome the inherent lack of chromophores in aliphatic amines. This guide demonstrates how CD can reduce analysis time from minutes to seconds per sample while maintaining accuracy within ±2–5% of HPLC values.

Technical Foundation: The "Silent" Amine Challenge

The Problem: Spectral Transparency

Most chiral amines (e.g., amino acids, amino alcohols, aliphatic amines) are "CD silent" in the useful UV-Vis range (>220 nm). They lack the conjugated π-systems required to absorb circularly polarized light strongly. Furthermore, the intrinsic CD signals of simple amines are often weak and susceptible to solvent effects.

The Solution: Induced Circular Dichroism (ICD)

To determine ee using CD, we must couple the chiral amine to an achiral "reporter" (chromophore). This is achieved through two primary mechanisms:

  • Exciton Chirality Method (ECM): Covalent derivatization (e.g., benzoylation) introduces two chromophores. Their electric transition dipoles couple in space, creating a "bisignate" Cotton effect (one positive and one negative peak). The sign of this couplet correlates with absolute configuration.[3][4][5][6]

  • Supramolecular Sensing (The HTE Approach): This method uses Dynamic Covalent Chemistry . An achiral probe (host) reacts reversibly with the chiral amine (guest) to form a complex. The chiral guest induces a preferred twist in the host, generating a strong CD signal in the visible region.

Expert Insight: For high-throughput screening, we prioritize the Supramolecular approach because it eliminates purification steps. It is a "mix-and-measure" workflow.[7]

Comparative Analysis: CD vs. Chiral HPLC

The following table contrasts the operational metrics of using a supramolecular CD sensor versus standard Chiral HPLC for a library of 100 amine samples.

FeatureChiral HPLC (Traditional)Supramolecular CD (HTE)
Throughput Serial (1 sample at a time)Parallel (96/384-well plates)
Time per Sample 15–40 minutes< 2 minutes (inc. mixing)
Total Time (100 samples) ~30–40 hours~1 hour
Solvent Consumption High (Liters of mobile phase)Low (Microliters per well)
Method Development High (Column screening required)Low (Universal probes available)
Accuracy (ee) High (±0.1%)Moderate (±2–5%)
Sample Requirement 10–50 µg50–200 µg
Primary Application Final Purity Release (GMP)Reaction Optimization / HTS

Mechanism of Action: The Assembly

The most robust protocols for amines utilize Schiff base formation followed by Metal Coordination . A classic example involves using 2-pyridinecarboxaldehyde (or a salicylaldehyde derivative) and a metal salt (Fe(II), Cu(I), or Zn(II)).

Diagram 1: Supramolecular Sensing Mechanism

This diagram illustrates the pathway from an achiral probe to a CD-active complex.

G Amine Chiral Amine (Analyte) Imine Chiral Imine (Intermediate) Amine->Imine Condensation (-H2O) Probe Achiral Aldehyde (Probe) Probe->Imine Complex Self-Assembled Host-Guest Complex Imine->Complex Coordination Metal Metal Ion (Fe2+ / Cu+) Metal->Complex Signal Induced CD Signal (Exciton Coupling) Complex->Signal Helical Twist

Caption: Transformation of a CD-silent amine into a CD-active metal complex via dynamic imine formation.

Experimental Protocol: The "Mix-and-Measure" Assay

This protocol utilizes a Fe(II)-Imine assembly , a method validated by the Wolf and Anslyn groups. It relies on the formation of an octahedral complex where the chirality of the amine induces a specific helicity (Δ or Λ) at the metal center.

Materials
  • Analyte: Chiral primary amine (crude or purified).

  • Probe: 2-Pyridinecarboxaldehyde (2-PCA).

  • Metal Source: Iron(II) perchlorate or Iron(II) triflate.

  • Solvent: Acetonitrile (MeCN).

  • Equipment: CD Spectropolarimeter (with plate reader accessory if available).

Step-by-Step Methodology
  • Stock Preparation:

    • Prepare a 10 mM stock solution of the amine analyte in MeCN.

    • Prepare a 20 mM stock solution of 2-PCA in MeCN.

    • Prepare a 5 mM stock solution of Fe(ClO₄)₂ in MeCN.

  • Imine Formation (In-situ):

    • In a vial (or well), mix 3 equivalents of 2-PCA with 3 equivalents of the amine.

    • Allow to stand for 15–30 minutes at room temperature. The Schiff base (imine) forms quantitatively.[1]

    • Note: No purification is necessary.

  • Complex Assembly:

    • Add 1 equivalent of the Fe(II) solution to the imine mixture.

    • The solution will instantly turn purple/pink due to the formation of the Metal-to-Ligand Charge Transfer (MLCT) band (~500–600 nm).

  • Measurement:

    • Transfer to a quartz cuvette (1 cm path length) or read directly in a quartz microplate.

    • Scan the CD spectrum from 300 nm to 650 nm.

    • Target Signal: Look for the MLCT band.[1] The amplitude (mdeg) at the

      
       correlates linearly with ee.
      
Diagram 2: High-Throughput Workflow

The logical flow for screening a reaction plate.

Workflow Start Reaction Plate (Crude Amines) Dilute Aliquot & Dilute (Acetonitrile) Start->Dilute AddProbe Add Probe Reagent (Aldehyde + Metal) Dilute->AddProbe Incubate Incubate (10-20 mins) AddProbe->Incubate Read CD Plate Reader (Single Wavelength) Incubate->Read Analyze Calculate ee% (vs Calibration Curve) Read->Analyze

Caption: Parallel workflow for screening 96+ amine samples using automated CD detection.

Data Analysis & Validation

To ensure scientific integrity, the method must be calibrated. The relationship between CD intensity (


) and enantiomeric excess is linear for these systems.[2]
Calibration Curve Construction
  • Prepare samples of the amine at known ee values (e.g., +100%, +50%, 0%, -50%, -100%).

  • Measure the CD amplitude (

    
    ) at the signal maximum (e.g., 550 nm for Fe-complexes).
    
  • Plot

    
     vs. ee.
    
  • Perform a linear regression:

    
    
    (Where 
    
    
    
    should ideally be 0).
Calculation of Unknowns

Once calibrated, the ee of an unknown sample is calculated as:



Limits of Detection (LOD)
  • Concentration: Typically effective down to 10–50 µM.

  • Error Margin: ±2–5% compared to HPLC.

  • Interferences: Strong coordinating solvents (DMSO) or competing chelators (EDTA) should be avoided.

References

  • Nieto, S., Dragna, J. M., & Anslyn, E. V. (2010).[8] A Facile Circular Dichroism Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines.[1][7][8] Chemistry – A European Journal, 16(1), 227–232.[8] Link

  • Huang, X., Rickman, B. H., Borhan, B., Berova, N., & Nakanishi, K. (1998).[5] Zinc Porphyrin Tweezer in Host–Guest Complexation: Determination of Absolute Configurations of Primary Monoamines by Circular Dichroism. Journal of the American Chemical Society, 120(25), 6185–6186. Link

  • Bentley, K. W., & Wolf, C. (2013). Stereoselective Sensing of Chiral Compounds by using an Achiral Metal Complex. Journal of the American Chemical Society, 135(33), 12200–12203. Link

  • Hinds Instruments. (2020). High-Throughput Determination of Enantiopurity by Microplate Circular Dichroism. Application Note. Link

  • Berova, N., Nakanishi, K., & Woody, R. W. (2000).[5] Circular Dichroism: Principles and Applications. Wiley-VCH.[8]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (R)-Morpholine-2-carbonitrile hydrochloride

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and co...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of (R)-Morpholine-2-carbonitrile hydrochloride, a compound that, while integral to many research endeavors, requires meticulous handling due to its potential hazards. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from analogous morpholine derivatives and established laboratory safety protocols to ensure a conservative and safety-conscious approach.

Hazard Assessment and Profile

(R)-Morpholine-2-carbonitrile hydrochloride is a molecule that combines the structural features of a morpholine ring, a nitrile group, and a hydrochloride salt. This unique combination informs its potential hazard profile.

  • Morpholine Moiety: Morpholine and its derivatives are typically classified as flammable liquids and can be harmful if swallowed, toxic in contact with skin, and may cause severe skin burns and eye damage.[1]

  • Nitrile Group: Nitrile compounds are known for their potential toxicity and can release hydrogen cyanide gas under acidic conditions. The nitrile group is also susceptible to hydrolysis, which can lead to the formation of amides and carboxylic acids.[2]

  • Hydrochloride Salt: The hydrochloride salt form indicates that the compound is acidic and may be corrosive.

Given these characteristics, (R)-Morpholine-2-carbonitrile hydrochloride should be treated as a hazardous substance. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for final guidance on its disposal.[1]

Summary of Potential Hazards:
Hazard ClassPotential Effects
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, in contact with skin, or inhaled.
Skin Corrosion/Irritation May cause severe skin burns and irritation.
Eye Damage/Irritation May cause serious eye damage.
Flammability Potential to be a flammable solid.
Reactivity May release toxic gases upon contact with acids.

Personal Protective Equipment (PPE) and Safety Precautions

Prior to handling (R)-Morpholine-2-carbonitrile hydrochloride for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where splashing is a possibility.

  • Hand Protection: Nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A flame-resistant laboratory coat must be worn at all times.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Disposal Procedures

The disposal of (R)-Morpholine-2-carbonitrile hydrochloride must be managed as a hazardous waste stream. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.

Step-by-Step Disposal Protocol:
  • Segregation: Keep (R)-Morpholine-2-carbonitrile hydrochloride waste separate from other chemical waste streams to prevent inadvertent and potentially hazardous reactions. A dedicated and clearly labeled waste container is essential.

  • Container Selection: Use a robust, leak-proof container that is chemically compatible with the compound. High-density polyethylene (HDPE) containers are generally a suitable choice.

  • Labeling: The waste container must be labeled with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "(R)-Morpholine-2-carbonitrile hydrochloride"

    • The CAS Number: 1262409-78-8

    • An accurate estimation of the quantity of waste.

    • The date of waste generation.

    • The name and contact information of the principal investigator or responsible party.

    • Clear indication of the associated hazards (e.g., "Toxic," "Corrosive," "Flammable").

  • Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be away from sources of ignition and incompatible materials.

  • Arranging for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Follow their specific procedures for waste collection.

Disposal of Contaminated Materials:

Any materials that come into direct contact with (R)-Morpholine-2-carbonitrile hydrochloride, such as weighing paper, pipette tips, and contaminated gloves, must also be disposed of as hazardous waste. These items should be collected in a separate, clearly labeled container designated for solid hazardous waste.

Empty Container Disposal:

Empty containers that previously held (R)-Morpholine-2-carbonitrile hydrochloride must be decontaminated before they can be considered non-hazardous.

  • Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., water, followed by a water-miscible organic solvent like ethanol or acetone).

  • Collection of Rinsate: The first rinsate must be collected and disposed of as hazardous waste. Subsequent rinsates may also need to be collected, depending on local regulations and the toxicity of the compound. Consult your EHS department for specific guidance.

  • Defacing the Label: After triple rinsing and air-drying, the original label on the container must be completely defaced or removed.

  • Final Disposal: The clean, decontaminated container can then be disposed of in the appropriate recycling or solid waste stream.

Emergency Procedures

In the event of a spill or accidental exposure, immediate and decisive action is critical.

  • Spill:

    • Evacuate the immediate area.

    • Alert your colleagues and supervisor.

    • If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

    • For large spills, evacuate the laboratory and contact your institution's emergency response team and EHS department immediately.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

    • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Decision-Making Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of (R)-Morpholine-2-carbonitrile hydrochloride and associated waste.

DisposalWorkflow cluster_start Start: Generation of Waste cluster_assessment Hazard & Waste Characterization cluster_pure Pure Compound or Solution cluster_contaminated Contaminated Materials cluster_empty Empty Containers start (R)-Morpholine-2-carbonitrile hydrochloride Waste assess Is the waste pure compound, a solution, or contaminated material? start->assess pure_waste Collect in a dedicated, labeled hazardous waste container. assess->pure_waste Pure/Solution contaminated_waste Segregate solid and liquid contaminated materials. assess->contaminated_waste Contaminated empty_container Triple rinse the container. assess->empty_container Empty Container store_pure Store in Satellite Accumulation Area (SAA). pure_waste->store_pure pickup_pure Arrange for EHS pickup. store_pure->pickup_pure solid_waste Collect in a labeled solid hazardous waste container. contaminated_waste->solid_waste liquid_waste Collect in a labeled liquid hazardous waste container. contaminated_waste->liquid_waste store_contaminated Store in SAA. solid_waste->store_contaminated liquid_waste->store_contaminated pickup_contaminated Arrange for EHS pickup. store_contaminated->pickup_contaminated collect_rinsate Collect first rinsate as hazardous waste. empty_container->collect_rinsate deface_label Deface original label. collect_rinsate->deface_label dispose_container Dispose of as non-hazardous waste. deface_label->dispose_container

Disposal decision workflow.

Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For (R)-Morpholine-2-carbonitrile hydrochloride, a compound with a multifaceted hazard profile, adherence to stringent disposal protocols is non-negotiable. By following the guidelines outlined in this document and, most importantly, by maintaining open communication with your institution's EHS department, you contribute to a safer research environment for yourself, your colleagues, and the community at large.

References

  • Gilbert, R., & Lamarre, C. (2025). Morpholine decomposition products in the secondary cycle of CANDU-PHWR plants.
  • MsdsDigital.com. (n.d.). MORPHOLINE. Retrieved from [Link]

  • PubMed. (2004). Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria. Journal of Environmental Science and Health, Part A, 39(7), 1767-1779.
  • ResearchGate. (n.d.). Thermal degradation kinetics of morpholine for carbon dioxide capture. Retrieved from [Link]

  • OSTI.gov. (1989). Chemical behaviour of morpholine in the steam-water cycle of a CANDU-PHW nuclear power plant. Retrieved from [Link]

  • Inchem.org. (1995). Morpholine (HSG 92, 1995). Retrieved from [Link]

  • Google Patents. (n.d.). CN105461156A - Treatment method for nitrile rubber production wastewater.
  • PubMed. (n.d.). Convenient treatment of acetonitrile-containing wastes using the tandem combination of nitrile hydratase and amidase-producing microorganisms. Retrieved from [Link]

  • WMSolutions.com. (n.d.). Discarded Commercial Chemical Products The P and U lists designate as hazardous pure or. Retrieved from [Link]

  • ResearchGate. (2025). Removal of Nitriles from Synthetic Wastewater by Acrylonitrile Utilizing Bacteria. Retrieved from [Link]

  • ACS Publications. (n.d.). Effects of Temperature and Pressure on the Thermolysis of Morpholine, Ethanolamine, Cyclohexylamine, Dimethylamine, and 3-Methoxypropylamine in Superheated Steam. Industrial & Engineering Chemistry Research.
  • P and U Listed Wastes. (n.d.). Waste Designation Decision Matrix. Retrieved from [Link]

  • Lion Technology. (2020). P or U? RCRA Waste Codes for Chemical Products. Retrieved from [Link]

  • MDPI. (2025). Sustainable Management of Nitrile Butadiene Rubber Waste Through Pyrolysis.
  • US EPA. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • PENTA s.r.o. (2025). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrile. Retrieved from [Link]

  • PMC. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean.
  • CP Lab Safety. (n.d.). PVC (Polyvinyl chloride) Chemical Compatibility Chart. Retrieved from [Link]

  • MDPI. (n.d.). Organocatalytic Synthesis of α-Aminonitriles: A Review.
  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Retrieved from [Link]

  • Promag Enviro Systems. (n.d.). Chemical Resistance Chart. Retrieved from [Link]

  • Chemical Compatibility Chart. (n.d.). Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • Scribd. (n.d.). Chemical Compatibility Table | PDF | Thermoplastic | Organic Compounds. Retrieved from [Link]

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